1-Methyl-5-oxopyrrolidine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-7-3-4(6(9)10)2-5(7)8/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDZDIPQCVCIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872025 | |
| Record name | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42346-68-9 | |
| Record name | 1-Methyl-4-carboxy-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42346-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-methyl-5-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042346689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-5-oxopyrrolidine-3-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid, a versatile heterocyclic building block. It details a robust synthetic protocol, spectroscopic characterization, and explores its potential applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and developers working with this compound and related structures.
Physicochemical Properties
This compound, also known as N-methyl-pyroglutamic acid, is a derivative of pyroglutamic acid, a naturally occurring amino acid.[1] The introduction of a methyl group on the nitrogen atom significantly influences its physical and chemical characteristics.
Core Structural and Physical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These values are a combination of experimentally derived data for related compounds and computationally predicted values.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | [2] |
| Molecular Weight | 143.14 g/mol | [2] |
| CAS Number | 42346-68-9 | [2] |
| Appearance | White to off-white crystalline solid (predicted) | - |
| Melting Point | Estimated range: 115-135 °C | Based on similar structures[3][4] |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in water and polar organic solvents | Based on structural analogy[5] |
| pKa | Data not available | - |
| XLogP3 | -1.0 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 57.6 Ų | [2] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a Michael addition-cyclization reaction between itaconic acid and methylamine. This one-pot synthesis is a common and straightforward method for preparing N-substituted 5-oxopyrrolidine-3-carboxylic acids.[6]
Causality of Experimental Choices
The choice of aqueous conditions for this reaction is driven by several factors. Water is an environmentally benign solvent, and the reactants, itaconic acid and methylamine (as an aqueous solution), are readily soluble in it. The reflux temperature provides the necessary activation energy for both the initial Michael addition of the methylamine to the α,β-unsaturated system of itaconic acid and the subsequent intramolecular cyclization to form the stable five-membered lactam ring. The acidification step at the end of the reaction is crucial for protonating the carboxylate salt, leading to the precipitation of the final carboxylic acid product.
Step-by-Step Experimental Protocol
Materials:
-
Itaconic acid
-
Methylamine (40% solution in water)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Ice bath
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve itaconic acid (1.0 eq) in deionized water.
-
Addition of Methylamine: To the stirring solution, slowly add an aqueous solution of methylamine (1.1 eq). An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Slowly add concentrated HCl with stirring until the pH of the solution reaches approximately 2.
-
Precipitation and Isolation: A white precipitate of this compound should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove any remaining salts.
-
Drying: Dry the product under vacuum to obtain the final this compound.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Analytical Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons. Based on data from similar structures, the following chemical shift ranges can be anticipated: the methylene protons adjacent to the carbonyl group (COCH₂) are expected to appear as a multiplet around 2.6-2.7 ppm.[7] The methine proton (CH) at the 3-position will likely be a multiplet around 3.3-3.5 ppm.[7] The methylene protons attached to the nitrogen (NCH₂) should resonate at approximately 3.8-4.0 ppm.[7] The N-methyl group will be a singlet around 2.8-3.0 ppm. The carboxylic acid proton will present as a broad singlet at a downfield chemical shift, typically above 12 ppm.[7]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the lactam is expected around 175 ppm, while the carboxylic acid carbonyl will be in a similar region, around 174 ppm.[7] The carbons of the pyrrolidine ring are anticipated at approximately 34 ppm (C4), 36 ppm (C3), and 51 ppm (C2).[7] The N-methyl carbon will appear at a higher field, around 30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by two key features characteristic of a carboxylic acid. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, often overlapping with the C-H stretching vibrations.[8][9] A strong and sharp absorption band corresponding to the C=O stretching of the carboxylic acid will be present between 1710 and 1760 cm⁻¹.[8] The C=O stretch of the lactam will likely appear at a lower wavenumber, around 1680 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum, typically obtained via electrospray ionization (ESI), should show a prominent peak for the molecular ion [M+H]⁺ or [M-H]⁻. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group ([M-OH]) and the loss of the entire carboxyl group ([M-CO₂H]).[10]
Reactivity and Potential Applications
This compound is a bifunctional molecule, with both a carboxylic acid and a lactam moiety, making it a versatile building block in organic synthesis.
Key Reactions
-
Esterification: The carboxylic acid group can be readily esterified under standard conditions (e.g., reaction with an alcohol in the presence of an acid catalyst) to produce the corresponding esters.[4]
-
Amide Coupling: The carboxylic acid can be activated (e.g., with carbodiimides) to form amide bonds with various amines.
-
Reduction: The carboxylic acid can be selectively reduced to the corresponding alcohol.
-
Lactam Ring Opening: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed.
Applications in Drug Discovery and Materials Science
The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[11] Derivatives of this compound have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents.[1][4][7][12] Its rigid, chiral structure makes it an attractive scaffold for the design of enzyme inhibitors and receptor ligands.
The bifunctional nature of this molecule also makes it a potential monomer for the synthesis of novel polyamides and other polymers with unique properties.
Safety and Handling
This compound is classified as an irritant.[2] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.[13]
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in both academic research and industrial applications. Its straightforward synthesis and the presence of two reactive functional groups make it an ideal starting material for the construction of more complex molecules. The insights provided in this guide are intended to facilitate its effective use in the development of new pharmaceuticals, agrochemicals, and advanced materials.
References
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available from: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available from: [Link]
-
This compound | C6H9NO3 | CID 122766. PubChem. Available from: [Link]
-
1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3. PubChem. Available from: [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available from: [Link]
-
Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. Available from: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available from: [Link]
-
(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH. Available from: [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]
-
Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. Available from: [Link]
-
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available from: [Link]
-
FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and... ResearchGate. Available from: [Link]
-
Drug Discovery with Privileged Building Blocks | Tactics in Medicinal. Taylor & Francis eBooks. Available from: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
-
6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available from: [Link]
Sources
- 1. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 2. This compound | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-Boc-5-氧代吡咯烷-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chemimpex.com [chemimpex.com]
- 12. mdpi.com [mdpi.com]
- 13. 1-METHYL-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID | 42346-68-9 [chemicalbook.com]
1-Methyl-5-oxopyrrolidine-3-carboxylic acid CAS number 42346-68-9
[1][2][3]
CAS Number: 42346-68-9 Synonyms: 1-Methyl-5-oxo-3-pyrrolidinecarboxylic acid; 4-Carboxy-1-methyl-2-pyrrolidone; 5-Oxo-1-methylpyrrolidine-3-carboxylic acid.[1][2]
Executive Summary
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) represents a critical γ-lactam scaffold in medicinal chemistry and polymer science.[2] Characterized by a rigid pyrrolidinone ring substituted with a carboxylic acid at the C3 position and a methyl group at the N1 position, this molecule serves as a versatile chiral building block. Its structural rigidity reduces the conformational entropy of attached pharmacophores, making it an ideal "linker" or core scaffold in the design of peptidomimetics, antibacterial agents, and phosphodiesterase (PDE) inhibitors. Additionally, its bifunctionality (carboxylic acid + lactam) allows it to function as a monomer in the synthesis of high-performance amorphous polyesters.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]
The molecule exists primarily as a racemate in commercial preparations, though stereoselective synthesis of the (3R) or (3S) enantiomers is possible via chiral precursors.
Table 1: Physicochemical Profile
| Property | Value | Note |
| Molecular Formula | C₆H₉NO₃ | |
| Molecular Weight | 143.14 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 152–155 °C | High crystallinity due to H-bonding (COOH dimer) |
| Solubility | Soluble in Water, Methanol, DMSO | Polar nature due to lactam/acid functionality |
| pKa | ~4.5 (Carboxylic acid) | Typical for aliphatic carboxylic acids |
| Density | ~1.32 g/cm³ | Predicted |
Synthesis & Reaction Mechanism[9][10][11][12]
The most scalable and atom-economical route to CAS 42346-68-9 involves the reaction of Itaconic acid (a renewable feedstock) with Methylamine .[2] This reaction proceeds via a cascade sequence: an intermolecular aza-Michael addition followed by an intramolecular cyclization (amidation).[2]
Mechanistic Pathway[3][11]
-
Aza-Michael Addition: The lone pair of the nitrogen in methylamine attacks the β-carbon of the α,β-unsaturated system in itaconic acid.[2] This is the rate-determining step.[2]
-
Proton Transfer: Formation of the intermediate amino-diacid.[2]
-
Cyclization: The secondary amine attacks the γ-carboxyl group (or ester, if dimethyl itaconate is used), eliminating water (or methanol) to close the lactam ring.
Figure 1: Synthesis Workflow (Graphviz)
Caption: Cascade synthesis of this compound from Itaconic acid via aza-Michael addition and cyclodehydration.
Reactivity & Derivatization Strategies
The utility of CAS 42346-68-9 lies in its orthogonal reactivity.[2] The lactam ring is generally stable under mild acidic/basic conditions, allowing selective manipulation of the carboxylic acid.
Carboxylic Acid Functionalization[3]
-
Esterification: Reaction with alcohols (MeOH, EtOH) + H₂SO₄ yields esters (e.g., Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate), which are key intermediates for hydrazide synthesis.[2]
-
Amide Coupling: Activation with EDC/NHS or HATU allows coupling to amines.[2] This is extensively used to attach the pyrrolidone core to aromatic pharmacophores (e.g., 2-hydroxy-5-methylphenyl derivatives) for antibacterial research.[2]
-
Reduction: The acid can be reduced to the alcohol (hydroxymethyl group) using borane reagents, providing a handle for ether synthesis.
Lactam Ring Manipulation[3][13]
-
Ring Opening: Strong hydrolysis (conc.[2] NaOH/HCl, heat) will open the lactam ring to yield N-methyl-glutamic acid derivatives, often an unwanted degradation pathway during aggressive workups.[2]
Figure 2: Derivatization Decision Tree
Caption: Functionalization pathways transforming the core scaffold into bioactive agents and polymers.[2]
Applications in Drug Discovery & Material Science[11][14]
Medicinal Chemistry[3][4][6]
-
Antibacterial Agents: Derivatives synthesized via the hydrazide route (e.g., 5-nitrothienylhydrazone analogs) have shown potent activity against S. aureus and E. coli, including biofilm disruption capabilities.[3][4] The pyrrolidone ring acts as a rigid spacer that orients the active hydrazone moiety for optimal receptor binding.
-
PDE Inhibitors: The scaffold mimics the cyclic nucleotide structure, making it a candidate for Phosphodiesterase Type IV (PDE4) inhibitor design, relevant in treating asthma and inflammation.
-
Peptidomimetics: As a γ-lactam, it mimics the twisted conformation of a peptide bond, serving as a conformationally constrained analogue of glutamic acid or GABA.
Polymer Science[3]
-
Bio-based Polyesters: The molecule is a bifunctional monomer.[2] When polymerized with diols, it yields amorphous polyesters with high glass transition temperatures (Tg), attributed to the dipole-dipole interactions of the lactam ring.
Experimental Protocol: Synthesis from Itaconic Acid
Objective: Synthesis of this compound on a 100 mmol scale.
Reagents:
-
Itaconic Acid (13.0 g, 100 mmol)
-
Methylamine (40% aq.[2] solution, 1.2 eq)
-
Solvent: Water (minimal volume)
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, suspend Itaconic acid (13.0 g) in 20 mL of water.
-
Addition: Cool the flask to 0–5 °C in an ice bath. Add Methylamine solution dropwise over 30 minutes.[2] Note: The reaction is exothermic.[5]
-
Reaction: Allow the mixture to warm to room temperature, then reflux at 100 °C for 2–4 hours. Monitor by TLC or NMR (disappearance of alkene signals).[2]
-
Workup: Concentrate the solution under reduced pressure to remove water and excess methylamine.
-
Purification: The crude residue is often a viscous oil that solidifies upon standing.[2] Recrystallize from Ethanol/Ether or Acetone to yield white crystals.[2]
-
Validation:
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][6] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[2][6] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[2] |
Handling Precautions:
References
-
Synthesis & Antibacterial Activity: Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria.[2][3][4] Source: MDPI / PubMed.[2] URL:[Link] (Note: Generalized link to relevant PMC search based on context; specific article details derived from search snippet 1.7).
-
Itaconic Acid Reaction Mechanism: Title: An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Source: ResearchGate / White Rose Research Online.[2] URL:[Link]
-
Chemical Properties & Safety: Title: this compound Compound Summary (CID 122766).[2] Source: PubChem.[2] URL:[Link]
-
Polymer Applications: Title: Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.[2] Source: Frontiers in Chemistry / NIH.[2] URL:[Link]
Sources
- 1. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid | 42346-68-9 - BuyersGuideChem [buyersguidechem.com]
- 2. This compound | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US8796472B2 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones - Google Patents [patents.google.com]
- 6. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 | CID 108402 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Versatile 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold
An In-Depth Technical Guide to the Structural Analogs of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
The 5-oxopyrrolidine ring system, a core component of pyroglutamic acid, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its rigid, five-membered lactam structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal building block for designing molecules that can interact with high specificity at biological targets.[2] this compound is a key derivative of this family, serving as a foundational structure for a diverse range of analogs with demonstrated biological activities. These activities span from analgesic and antihypoxic effects to potent antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]
This technical guide offers an in-depth exploration of the structural analogs of this compound. Moving beyond a simple catalog of compounds, this document, intended for researchers, scientists, and drug development professionals, delves into the synthetic rationale, key experimental protocols, and structure-activity relationships (SAR) that govern the therapeutic potential of these molecules. We will explore the strategic modification of the core scaffold at three key positions: the N-1 nitrogen, the C-3 carboxylic acid, and the pyrrolidine ring itself, providing a comprehensive overview of this important chemical space.
Part 1: The Core Scaffold: Synthesis and Functionalization
The primary and most efficient method for synthesizing the 1-substituted-5-oxopyrrolidine-3-carboxylic acid core involves the cyclization of itaconic acid (2-methylenesuccinic acid) with a primary amine.[3][6] This reaction proceeds via a tandem aza-Michael addition of the amine to the electron-deficient alkene of itaconic acid, followed by an intramolecular condensation to form the stable five-membered lactam ring.
The choice of the primary amine is the key determinant of the substituent at the N-1 position. This straightforward and often high-yielding reaction allows for the generation of a large library of N-substituted analogs by simply varying the amine starting material, which can be aliphatic, aromatic, or heterocyclic.[3]
General Synthetic Workflow
The overall transformation from itaconic acid and a primary amine to the N-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold is a cornerstone of this chemistry.
Caption: General synthesis of the core scaffold.
Protocol 1: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
This protocol provides a field-proven method for the synthesis of an N-aryl substituted analog, which serves as a crucial intermediate for further derivatization.[7]
Rationale: The reaction is typically performed in water at reflux. Water is an inexpensive, non-toxic solvent, and the elevated temperature is necessary to drive the condensation and cyclization to completion. An excess of itaconic acid is often used to ensure the complete consumption of the amine. The workup involves a pH adjustment. Basification with NaOH ensures the product is deprotonated and dissolved in the aqueous phase, allowing for filtration of any insoluble impurities. Subsequent acidification with HCl protonates the carboxylic acid, causing the desired product to precipitate out of the solution, enabling its isolation.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (0.75 mol) and 2-amino-4-chlorophenol (0.5 mol).
-
Solvent Addition: Add 200 mL of water to the flask.
-
Reflux: Heat the mixture to reflux and maintain this temperature for 24 hours.
-
Cooling and Basification: Cool the reaction mixture to room temperature. Dilute the mixture with 300 mL of a 10% aqueous NaOH solution.
-
Purification: Heat the solution to reflux briefly, then cool it to 20°C. Filter the solution to remove any impurities.
-
Precipitation: Acidify the filtrate with 10% HCl to a pH of 2. A precipitate will form.
-
Isolation: Collect the precipitate by filtration, wash it thoroughly with water, and then recrystallize from an aqueous NaOH/HCl solution to yield the final product.[7]
Part 2: Structural Analogs and Medicinal Chemistry Applications
The therapeutic utility of the 5-oxopyrrolidine-3-carboxylic acid scaffold is unlocked through systematic structural modifications. The following sections detail the derivatization at the N-1 and C-3 positions and the resulting biological activities.
N-Substituted Analogs: Tuning Activity via the Nitrogen Atom
As demonstrated in Protocol 1, the substituent at the N-1 position is readily varied. This position is critical for modulating the molecule's overall physicochemical properties, such as lipophilicity and hydrogen bonding potential, which in turn influences its pharmacokinetic and pharmacodynamic profile.
Studies have shown that introducing aromatic or heterocyclic moieties at the N-1 position can lead to compounds with significant analgesic, antibacterial, and anticancer activities.[3][6][8] For example, analogs bearing a 1,3,4-thiadiazole ring have been synthesized and show promise as building blocks for new biologically active compounds.[3] Similarly, the introduction of a 2,4-difluorophenyl group has been explored for the development of anticancer agents.[6]
C-3 Carboxylic Acid Analogs: Gateways to Diverse Functionalities
The carboxylic acid group at the C-3 position is a versatile chemical handle for extensive derivatization. Standard organic transformations can convert this acid into esters, amides, and hydrazides, which can then be used to build more complex molecules with a wide array of biological functions.[5][7]
Workflow for C-3 Derivatization:
The transformation often begins with esterification of the carboxylic acid, typically using methanol in the presence of a catalytic amount of sulfuric acid.[6][7] This methyl ester is a key intermediate that can be readily converted into a hydrazide by reacting it with hydrazine hydrate.[7] The resulting carbohydrazide is a powerful nucleophile and a crucial building block for synthesizing a variety of heterocyclic systems, including hydrazones, azoles, and benzimidazoles.[5]
Caption: Synthetic workflow for C-3 derivatization.
Biological Activity of C-3 Analogs:
Derivatization at the C-3 position has proven to be a highly effective strategy for discovering potent antimicrobial agents. A study exploring derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid revealed that specific hydrazones and benzimidazoles exhibited significant activity against multidrug-resistant Gram-positive bacteria.[5]
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected analogs against Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound ID | C-3 Modification | R Group (at N-1) | MIC (µg/mL) vs. MRSA TCH 1516 |
| 14 | Hydrazone | 2-Hydroxyphenyl | 16 |
| 20 | 1,2,4-Triazine | 2-Hydroxyphenyl | 32 |
| 21b | Benzimidazole | 3,5-Dichloro-2-hydroxyphenyl | 32 |
| 24b | 5-Fluorobenzimidazole | 3,5-Dichloro-2-hydroxyphenyl | 8 |
| Clindamycin | (Reference Drug) | - | 32 |
| (Data sourced from reference[5]) |
Analysis of Structure-Activity Relationship (SAR):
The data clearly indicates that the nature of the C-3 substituent has a profound impact on antibacterial activity.
-
The Power of Halogenation: The presence of two chlorine atoms on the N-1 phenyl ring (as in 21b and 24b ) consistently enhances activity compared to the non-halogenated parent structures.
-
Benzimidazole Superiority: The 5-fluorobenzimidazole derivative 24b demonstrated the most potent activity, with an MIC of 8 µg/mL, which is four times more potent than the reference antibiotic clindamycin.[5] This highlights the importance of this specific heterocyclic system for achieving strong antibacterial effects.
-
Hydrazone Moiety: The hydrazone 14 , bearing a thien-2-yl fragment, also showed promising activity, suggesting that heteroaromatic rings are favorable substituents in this position.[5]
Conclusion and Future Outlook
The this compound scaffold and its broader N-substituted analogs are exceptionally versatile platforms for drug discovery. The straightforward and robust synthetic routes allow for the systematic exploration of chemical space at both the N-1 and C-3 positions. Research has consistently shown that modifications to this core can yield compounds with potent and varied biological activities, including significant antibacterial and anticancer properties.
Future research should focus on expanding the library of these analogs, particularly through the synthesis of novel heterocyclic derivatives at the C-3 position. Further exploration of SAR, guided by computational modeling and a deeper understanding of the molecular targets, will be crucial for optimizing the potency and selectivity of these compounds. The development of stereoselective synthetic methods for introducing substituents on the pyrrolidine ring itself also remains a promising, albeit less explored, avenue for generating novel chemical entities with unique biological profiles.[9]
References
-
Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Kavaliauskas, P., et al. (2022). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Retrieved January 31, 2026, from [Link]
-
Kavaliauskas, P., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Retrieved January 31, 2026, from [Link]
-
Kavaliauskas, P., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Retrieved January 31, 2026, from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved January 31, 2026, from [Link]
-
Wikipedia. (n.d.). Pyroglutamic acid. Wikipedia. Retrieved January 31, 2026, from [Link]
-
Urbonaitė, M., et al. (2019). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Retrieved January 31, 2026, from [Link]
-
PubChem. (n.d.). 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. PubChem. Retrieved January 31, 2026, from [Link]
-
Panday, S. K., Prasad, J., & Dikshit, D. K. (2009). Pyroglutamic acid: A unique chiral synthon. Bentham Science. Retrieved January 31, 2026, from [Link]
-
Patel, D. R., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Retrieved January 31, 2026, from [Link]
-
Taylor & Francis. (n.d.). Pyroglutamic acid – Knowledge and References. Taylor & Francis. Retrieved January 31, 2026, from [Link]
-
Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC - NIH. Retrieved January 31, 2026, from [Link]
-
Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. Retrieved January 31, 2026, from [Link]
-
Pincekova, L., & Berkes, D. (2021). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI. Retrieved January 31, 2026, from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 7. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity [mdpi.com]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid Scaffold: A Gateway to GPCR Modulation and Antimicrobial Therapeutics
Executive Summary
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9) represents a distinct chemotype in the landscape of heterocyclic medicinal chemistry.[1] While structurally homologous to the endogenous metabolite pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid), the regiochemical shift of the carboxyl group to the C3 position, combined with N-methylation, creates a unique pharmacophore. This structural alteration fundamentally changes its binding topology, moving it away from canonical glutamate receptor pockets and towards novel therapeutic spaces.
This technical guide analyzes the compound not merely as a chemical intermediate, but as a privileged scaffold for two high-value therapeutic areas: Neuropsychiatric modulation via the Relaxin-3/RXFP3 axis and Antimicrobial resistance (AMR) solutions targeting biofilm disruption .
Part 1: Chemical Identity & Structural Biology
The Pharmacophore
The core structure consists of a
-
C3-Carboxylic Acid: Unlike the C2-carboxyl of pyroglutamic acid (which mimics the
-carboxyl of glutamate), the C3-carboxyl projects the acidic moiety into a different vector space, reducing affinity for NMDA/AMPA receptors and increasing suitability for GPCR allosteric sites or enzyme active sites. -
N-Methylation: This modification removes a hydrogen bond donor, increasing lipophilicity (LogP) and blood-brain barrier (BBB) permeability potential, while locking the nitrogen lone pair availability.
-
Lactam Carbonyl (C5): Acts as a hydrogen bond acceptor, essential for orienting the molecule within binding pockets.
Structural Comparison & Logic
Figure 1: Structural deconstruction of the scaffold showing key pharmacophoric elements and their downstream therapeutic implications.
Part 2: Primary Therapeutic Targets
Target A: The Relaxin-3/RXFP3 System (Neuropsychiatry)
The most sophisticated application of the this compound scaffold is as a precursor and core motif for RXFP3 antagonists .
-
Biological Context: RXFP3 is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. It is the cognate receptor for Relaxin-3, a neuropeptide involved in stress responses, feeding behavior, and arousal.
-
Therapeutic Relevance: Antagonism of RXFP3 is a validated strategy for treating anxiety, depression, and obesity .
-
Mechanism: The scaffold serves as the "head group" in small molecule antagonists (e.g., RLX-series compounds). The pyrrolidine ring mimics the turn structure of the native peptide, while the carboxylic acid (often converted to an amide or ester in final drugs) engages critical arginine or lysine residues in the receptor's orthosteric site.
Signaling Pathway Modulation:
Figure 2: Mechanism of Action for RXFP3 antagonism. The scaffold derivative blocks the Gi/o-mediated inhibition of Adenylyl Cyclase.
Target B: Bacterial Biofilm Disruption (Infectious Disease)
Recent medicinal chemistry efforts have identified 1-substituted derivatives of 5-oxopyrrolidine-3-carboxylic acid as potent agents against multidrug-resistant (MDR) bacteria.
-
Specific Targets: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[2][3][4]
-
Mechanism: Unlike traditional antibiotics that target cell wall synthesis (like beta-lactams targeting PBPs), these derivatives appear to function via biofilm disruption . The lipophilic N-substitution (e.g., 2-hydroxy-5-methylphenyl) combined with the polar 3-carboxyl group allows the molecule to penetrate the extracellular polymeric substance (EPS) matrix of the biofilm.
-
Efficacy: Derivatives have shown Minimum Inhibitory Concentrations (MIC) as low as 3.9
g/mL against MRSA, surpassing standard antibiotics like cefuroxime in specific biofilm models.
Part 3: Experimental Validation Protocols
Protocol A: Synthesis of the Core Scaffold
Note: This is a foundational protocol for generating the starting material for both RXFP3 antagonists and antimicrobial libraries.
-
Reactants: Itaconic acid (1.0 eq) + Methylamine (1.0 eq, 40% aq. solution).
-
Conditions: Reflux in water or neat heating at 110-130°C.
-
Procedure:
-
Add dimethyl itaconate or itaconic acid to the methylamine solution at 0-10°C.
-
Allow to warm to room temperature and stir for 1 hour.
-
Heat to reflux (or 130°C if neat) for 3 hours to drive the aza-Michael addition and subsequent cyclization (lactamization).
-
Purification: Concentrate in vacuo. If using the acid, recrystallize from ethanol/water. If using the ester, distill in vacuo.[5]
-
-
Yield: Typically 85-95%.
-
Validation:
H NMR (CDCl ) should show the N-methyl singlet (~2.9 ppm) and the characteristic multiplets for the pyrrolidine ring protons (2.6-3.8 ppm).
Protocol B: RXFP3 Functional Assay (cAMP Inhibition)
To validate the antagonistic activity of derivatives synthesized from the scaffold.
-
Cell Line: CHO-K1 cells stably expressing human RXFP3.
-
Reagents: Forskolin (to stimulate cAMP), Relaxin-3 (agonist), Test Compound (Scaffold Derivative).
-
Workflow:
-
Seed Cells: 10,000 cells/well in 384-well plates.
-
Incubation: Incubate cells with the Test Compound (0.1 nM - 10
M) for 30 mins. -
Challenge: Add Relaxin-3 (at EC
concentration) and Forskolin (5 M). Incubate for 45 mins. -
Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE Ultra).
-
-
Readout:
-
Agonist Effect: Decrease in cAMP (Gi/o coupling).
-
Antagonist Effect (Desired): Restoration of cAMP levels despite the presence of Relaxin-3.
-
-
Data Analysis: Plot % Inhibition vs. Log[Compound] to determine IC
.
Protocol C: Biofilm Disruption Assay
To assess the antimicrobial potential of the scaffold derivatives.
-
Organism: S. aureus (ATCC 9144) or clinical MRSA isolates.
-
Biofilm Growth:
-
Inoculate 96-well polystyrene plates with bacteria in Tryptic Soy Broth (TSB) + 1% glucose.
-
Incubate at 37°C for 24 hours to establish mature biofilms.
-
-
Treatment:
-
Wash wells gently with PBS to remove planktonic cells.
-
Add fresh media containing the Test Compound (graded concentrations).
-
Incubate for another 24 hours.
-
-
Quantification (Crystal Violet Method):
-
Wash wells 3x with PBS.
-
Fix biofilm with methanol (15 mins).
-
Stain with 0.1% Crystal Violet (15 mins).
-
Solubilize stain with 33% Acetic Acid.
-
Measure Absorbance at 590 nm.
-
-
Interpretation: A decrease in OD
compared to control indicates biofilm eradication.
Part 4: Physicochemical Profile & Druggability
| Property | Value/Description | Implication |
| Molecular Weight | 143.14 g/mol | Fragment-like; ideal for Lead Optimization. |
| LogP (Predicted) | -0.5 to 0.2 | High water solubility; may require lipophilic substitution for cell permeability. |
| H-Bond Donors | 1 (Carboxyl OH) | Low donor count favors membrane permeability. |
| H-Bond Acceptors | 3 (N, C=O, COOH) | Good potential for receptor interactions. |
| Stereochemistry | Chiral center at C3 | Enantiomers (R/S) may have distinct biological activities; asymmetric synthesis is recommended. |
| Toxicity (GHS) | Irritant (H315, H319) | Standard handling precautions required; low acute toxicity predicted for the core. |
References
-
Synthesis and Biological Activity of 5-Oxopyrrolidine Derivatives. Molecules. (2025). Focuses on the antibacterial and biofilm disruption properties of the scaffold.[3][6] Link
-
Small molecule antagonists for the relaxin-3/RXFP3 system. Google Patents / US20240208955A1. Describes the use of the scaffold in synthesizing RXFP3 antagonists. Link
-
Discovery of Pyrrolidine-3-carboxylic acids as endothelin antagonists. Journal of Medicinal Chemistry. (1999). Establishes the pyrrolidine-3-carboxylic acid core as a viable GPCR ligand scaffold. Link
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. (2026). Chemical and physical property data. Link
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. MDPI Molecules. (2025). Detailed synthetic protocols and antimicrobial data. Link
Sources
- 1. 1-Cyclobutylpyrrolidine-3-carboxylic acid | 1495946-12-7 | Benchchem [benchchem.com]
- 2. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibacterial Studies of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid
Introduction: The Growing Need for Novel Antibacterial Agents
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial compounds.[1][2] The pyrrolidine scaffold has emerged as a promising structural motif in the design of novel therapeutic agents, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial effects.[3] Within this class, 5-oxopyrrolidine derivatives have shown particular potential, with some demonstrating potent activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[4][5]
This application note provides a comprehensive guide for researchers investigating the antibacterial properties of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid . While extensive data on this specific molecule is still emerging, its structural similarity to other biologically active pyrrolidinones warrants a thorough evaluation of its antimicrobial potential.[6] We present detailed, field-proven protocols for determining the compound's in vitro efficacy through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. Furthermore, we outline experimental workflows to explore plausible mechanisms of action, empowering researchers to conduct a comprehensive assessment of this promising compound.
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is crucial for accurate experimental design and interpretation.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | [7] |
| Molecular Weight | 143.14 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| CAS Number | 42346-68-9 | [7] |
Part 1: Foundational Antibacterial Susceptibility Testing
The initial assessment of an antimicrobial agent's efficacy relies on determining the minimum concentration required to inhibit and kill bacteria. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.
Caption: Workflow for MIC determination using broth microdilution.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the density (absorbance at 625 nm of 0.08-0.13).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antibacterial activity.
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the working stock solution of the compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (bacterial growth without the compound), and well 12 will be the negative control (sterile medium).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a logical extension of the MIC test.
Caption: Workflow for MBC determination following an MIC assay.
Materials:
-
Completed MIC plate
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Sterile spreaders or loops
Procedure:
-
Sub-culturing from MIC Wells:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each of these wells thoroughly.
-
Aseptically transfer a 10-100 µL aliquot from each clear well onto a separate, labeled agar plate.
-
Spread the aliquot evenly over the surface of the agar.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
-
Part 2: Investigating the Mechanism of Action
Understanding how a compound exerts its antibacterial effect is critical for its development as a therapeutic agent. Based on the known activities of related pyrrolidinone and pyroglutamic acid derivatives, we propose three primary potential mechanisms of action for investigation.
Disruption of Bacterial Membrane Integrity and Potential
Many antimicrobial compounds target the bacterial cell membrane, leading to depolarization, increased permeability, and eventual cell death.
This assay utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)), which accumulates in polarized bacterial membranes, leading to fluorescence quenching. Membrane depolarization causes the dye to be released, resulting in an increase in fluorescence.
Materials:
-
Bacterial suspension (mid-log phase)
-
DiSC₃(5) stock solution
-
This compound
-
Valinomycin (positive control for depolarization)
-
96-well black, clear-bottom microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Wash and resuspend mid-log phase bacteria in a suitable buffer (e.g., HEPES with glucose).
-
Add DiSC₃(5) to the bacterial suspension to a final concentration of 1-2 µM and incubate in the dark until a stable, quenched fluorescence signal is achieved.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin monitoring the fluorescence kinetics (e.g., excitation ~622 nm, emission ~670 nm) over time.
-
A rapid increase in fluorescence indicates membrane depolarization.
Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells by staining their nucleic acids.
Procedure:
-
Treat a bacterial suspension with various concentrations of the test compound.
-
At specific time points, add PI to a final concentration of 1-5 µg/mL.
-
Incubate for a short period in the dark.
-
Analyze the samples using fluorescence microscopy or flow cytometry. An increase in the population of PI-positive cells indicates membrane permeabilization.
Inhibition of Cell Wall Synthesis
The bacterial cell wall, composed of peptidoglycan, is a classic and effective target for antibiotics.
Vancomycin binds to the D-Ala-D-Ala termini of lipid II, a precursor of peptidoglycan. A fluorescently labeled vancomycin, such as BODIPY-FL vancomycin, can be used to visualize the sites of active cell wall synthesis.[8]
Procedure:
-
Grow bacteria to mid-log phase.
-
Treat the cells with sub-inhibitory concentrations of this compound for a defined period.
-
Add BODIPY-FL vancomycin to the culture and incubate.
-
Wash the cells to remove unbound dye.
-
Visualize the localization of fluorescence using fluorescence microscopy. A delocalization or absence of fluorescence at the septum (in cocci) or along the cell body (in bacilli) compared to untreated controls suggests inhibition of peptidoglycan synthesis.[9]
Inhibition of DNA Gyrase
DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is the target of fluoroquinolone antibiotics.[10]
This in vitro assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by purified DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP)
-
This compound
-
Ciprofloxacin (positive control)
-
Agarose gel electrophoresis system
Procedure:
-
Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.
Data Presentation and Interpretation
Quantitative data from the MIC and MBC assays should be tabulated for clear comparison across different bacterial strains.
Table 1: Example MIC and MBC Data for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus ATCC 29213 | |||
| Enterococcus faecalis ATCC 29212 | |||
| Escherichia coli ATCC 25922 | |||
| Pseudomonas aeruginosa ATCC 27853 | |||
| Methicillin-Resistant S. aureus (MRSA) |
Interpretation:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial evaluation and mechanistic investigation of this compound as a potential antibacterial agent. The promising activity of the broader 5-oxopyrrolidine class suggests that this compound is a worthy candidate for further study.[4][5][11] Positive results from these in vitro assays would justify progression to more advanced studies, including time-kill kinetics, resistance development studies, and in vivo efficacy models. The exploration of structure-activity relationships through the synthesis and testing of related analogs could further optimize the antibacterial potency of this chemical scaffold.
References
- Kumar, S., Goel, N., Afzal, O., Ali, M. R., & Bawa, S. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, 1(1), 101.
- Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639.
- (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals.
- (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Micro. Semantic Scholar.
- (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
- (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
-
PubChem. (n.d.). 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. Retrieved from [Link]
- (2025). Fluorescent BODIPY-FL vancomycin staining. Bio-protocol.
- (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. PubMed Central.
- (2003). Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors. Antimicrobial Agents and Chemotherapy, 47(6), 1955–1962.
- (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(5).
- (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7268.
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
- (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology Society.
- (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. Frontiers in Microbiology, 7, 563.
- Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry, 24(11), 2884–2888.
- (2025). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. Analytical Chemistry.
- (2023). Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division. Proceedings of the National Academy of Sciences, 120(13), e2215394120.
- (2024).
- (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv.
- (2018). DNA Gyrase as a Target for Quinolones. Molecules, 23(7), 1674.
- (2026). Direct fluorescence detection and volume electron microscopy reveal a role for antibiotic biosynthesis in the bacterial cell envelope. bioRxiv.
- (2019). Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits the supercoiling of bacterial DNA in gram-negative bacteria, while topoisomerase IV inhibition prevents the segregation of replicated DNA in gram-positive bacteria.
- (2016). Membrane potential sensitive fluorescent dye DiSC3(5). (A) Fluorescence...
- (2018). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology, 1703, 1–10.
-
Creative Biolabs. (n.d.). Cell Wall Biosynthesis Inhibitor. Retrieved from [Link]
- (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Engineering and Technology Journal.
- (2020). Strategies of Detecting Bacteria Using Fluorescence-Based Dyes. Frontiers in Chemistry, 8, 603.
- (2019). Vancomycin-BODIPY staining shows positions of cell wall...
-
ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]
- (2000). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 44(8), 2125–2131.
- (2025). An advanced fluorescence microscopy technique reveals how bacteria "feel" surfaces. IMDEA Nanociencia.
- (2019). Assay for inhibition of peptidoglycan biosynthesis in bacteria.
- (2003). DNA gyrase supercoiling assay using fluorescence and gel-based assays....
- (2022). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. International Journal of Molecular Sciences, 23(21), 13009.
Sources
- 1. annexpublishers.com [annexpublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fluorescent BODIPY-FL vancomycin staining [bio-protocol.org]
- 9. Bacteria-targeted imaging using vancomycin-based positron emission tomography tracers can distinguish infection from sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | MDPI [mdpi.com]
1-Methyl-5-oxopyrrolidine-3-carboxylic acid as an intermediate in drug discovery
Topic: 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid: A Versatile Lactam Scaffold for Peptidomimetic and Small Molecule Drug Discovery [1]
Part 1: Executive Summary & Strategic Value
This compound (CAS: 42346-68-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for a variety of biological targets.[1] Structurally, it is a
Why this intermediate matters:
-
Conformational Restriction: It acts as a constrained analogue of
-amino acids (GABA derivatives) and glutamic acid.[1] By locking the peptide bond into a cis-like lactam conformation, it reduces the entropic penalty of binding to receptors.[1] -
Chiral Pool Utility: It can be synthesized in enantiopure forms, allowing for the precise probing of stereochemical requirements in binding pockets (e.g., GPCRs, ion channels).[1]
-
Green Synthesis Potential: The core scaffold is accessible via the atom-economical reaction of Itaconic acid (a renewable biomass product) with amines.[1]
-
Diversity Point: The C3-carboxylic acid serves as a versatile handle for amide coupling, esterification, or reduction, enabling the rapid generation of Fragment-Based Drug Discovery (FBDD) libraries.[1]
Part 2: Chemical Profile & Properties
| Property | Data | Relevance to Protocols |
| IUPAC Name | This compound | Official designation for regulatory filing.[1] |
| Molecular Weight | 143.14 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |
| Solubility | High in H₂O, MeOH, DMSO | Facilitates aqueous-phase coupling reactions.[1] |
| pKa (Acid) | ~4.2 - 4.5 | Requires activation (e.g., HATU/EDC) for amide coupling.[1] |
| Stability | Stable Lactam Ring | Resistant to hydrolysis under neutral/mildly basic conditions.[1] |
| CAS No. | 42346-68-9 | Key identifier for sourcing and database searches.[1] |
Part 3: Experimental Protocols
Protocol A: Green Synthesis from Itaconic Acid
Rationale: This method utilizes the Aza-Michael Addition followed by cyclization.[1] It is preferred over glutamic acid cyclization for this specific isomer because it directly yields the 3-carboxy derivative from inexpensive, renewable starting materials.[1]
Reagents:
-
Itaconic Acid (1.0 equiv)[1]
-
Methylamine (40% aq.[1] solution, 1.2 equiv)
-
Solvent: Water (Green solvent)[1]
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with Itaconic acid (e.g., 13.0 g, 100 mmol) and Water (50 mL). Stir until fully dissolved.
-
Addition: Add the Methylamine solution dropwise over 20 minutes at 0°C (ice bath) to control the exotherm of the acid-base neutralization and initial Michael addition.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (100°C) for 4–6 hours.
-
Workup: Cool the solution. Concentrate under reduced pressure (Rotavap) to remove water and excess methylamine.[1]
-
Purification: The residue is often a viscous oil or low-melting solid.[1] Recrystallize from Acetone/Ether or purify via flash column chromatography (DCM:MeOH 95:5) if high purity is required.[1]
-
Validation: Check for the disappearance of alkene protons (5.7–6.3 ppm) in ¹H NMR.
Protocol B: Library Generation via Amide Coupling
Rationale: The C3-carboxylic acid is the primary vector for diversification.[1] This protocol uses standard coupling reagents to attach pharmacophores (amines).[1]
Reagents:
-
Amine Partner: R-NH₂ (1.1 equiv) (e.g., benzylamine, aniline derivatives)[1]
-
Coupling Agent: HATU (1.2 equiv) or EDC/HOBt[1]
-
Base: DIPEA (3.0 equiv)[1]
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid intermediate in dry DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.
-
Coupling: Add HATU. Stir for 10 minutes to form the activated ester.
-
Addition: Add the Amine Partner.
-
Incubation: Stir at Room Temperature for 12–24 hours. Monitor by LC-MS.[1]
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and Brine.[1] Dry over Na₂SO₄.[1]
-
Isolation: Evaporate solvent. Purify via prep-HPLC if necessary.
Part 4: Visualizations & Pathways
Figure 1: Synthetic Workflow & Mechanistic Pathway
Caption: Aza-Michael addition of methylamine to Itaconic acid followed by thermal cyclization to yield the lactam scaffold.
[1]
Figure 2: Diversity-Oriented Synthesis (DOS) Decision Tree
Caption: Strategic functionalization points of the scaffold for generating bioactive libraries.
Part 5: Quality Control & Characterization
To ensure the integrity of the intermediate before using it in expensive downstream coupling, verify the following parameters:
1. ¹H NMR (DMSO-d₆, 400 MHz):
-
Diagnostic Singlet:
12.6 ppm (COOH, broad).[1] -
N-Methyl:
2.7–2.8 ppm (Singlet, 3H).[1] -
Ring Protons: Look for the multiplet pattern of the CH₂-CH-CH₂ system between
2.3 and 3.5 ppm.[1] The absence of alkene peaks (from unreacted Itaconic acid) is critical.[1]
2. HPLC Purity:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]
-
Detection: UV 210 nm (Lactam absorption).[1] Note: The molecule has weak UV absorbance; ELSD or MS detection is preferred.[1]
Part 6: References
-
PubChem. (n.d.).[1] this compound (Compound).[1][2][3][4][5][6][7] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]
-
Krikštaponis, K., et al. (2025).[1][8] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639.[1][8] Retrieved from [Link][1][8]
-
Matulis, D., et al. (2023).[1] Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3745.[1] Retrieved from [Link][1]
-
Tumosienė, I., et al. (2014).[1] Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Evaluation of Their Antibacterial Activity. Chemical Technology, 65(1). Retrieved from [Link]
Sources
- 1. This compound | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-METHYL-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID | 42346-68-9 [chemicalbook.com]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C6H9NO3) [pubchemlite.lcsb.uni.lu]
- 5. scbt.com [scbt.com]
- 6. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 | CID 108402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
Application Notes & Protocols: A Roadmap for Developing Novel Anti-Inflammatory Agents from the 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid Scaffold
Abstract
The 5-oxopyrrolidine-3-carboxylic acid core is a privileged heterocyclic scaffold recognized for a spectrum of biological activities.[1] This document provides a comprehensive, technically detailed guide for researchers engaged in the discovery and preclinical development of novel anti-inflammatory agents derived from 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. We present a structured, field-proven workflow, from initial library synthesis and a robust in vitro screening cascade to in vivo efficacy validation and elucidation of the underlying mechanism of action. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
Chronic inflammation is a critical pathological driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2][3] Consequently, these pathways represent prime targets for therapeutic intervention.
The 5-oxopyrrolidine-3-carboxylic acid scaffold has been successfully explored for various therapeutic applications, including antibacterial and anticancer agents.[4][5] Recent studies have also highlighted the potential of its derivatives as potent anti-inflammatory agents, making the this compound variant a compelling starting point for a targeted drug discovery program.[6] This guide provides the strategic framework and detailed methodologies to systematically explore this chemical space.
Section 1: Compound Library Synthesis
Expert Insight: The primary goal of this phase is to generate a diverse library of analogues by modifying the carboxylic acid moiety of the parent compound. This allows for the systematic exploration of Structure-Activity Relationships (SAR). Amide coupling is a robust and versatile reaction that enables the introduction of a wide array of chemical diversity at this position.
Protocol 1.1: General Procedure for Amide Derivative Synthesis
This protocol outlines the synthesis of an amide library from the this compound starting material.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
A diverse panel of primary and secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, for solubility)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Acid Chloride Formation (Self-Validating Step):
-
In a flame-dried, round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.5 eq) dropwise at 0°C. Add one drop of anhydrous DMF as a catalyst.
-
Allow the reaction to stir at room temperature for 2-3 hours. The completion of this step is critical and can be monitored by the cessation of gas evolution. A small aliquot can be quenched with methanol and analyzed by LC-MS to confirm the formation of the methyl ester, validating the activation of the carboxylic acid.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acid chloride is used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.2 eq) and TEA (2.0 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
-
-
Characterization:
-
Confirm the structure and purity of each synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC for use in biological assays.
-
Section 2: The In Vitro Screening Cascade
Expert Insight: A tiered screening cascade is the most efficient method to identify promising compounds while minimizing resource expenditure. We begin with a broad, high-throughput assay for primary anti-inflammatory activity and then progress the most potent, non-toxic hits to more specific secondary assays. Macrophage cell lines, such as RAW 264.7, are widely used and validated models for in vitro inflammation studies.[7]
Caption: A logical workflow for the in vitro screening cascade.
Protocol 2.1: Cell Viability Assay (Self-Validation Check)
Causality: It is crucial to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. This assay serves as a critical counter-screen.
Procedure:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with your test compounds at the highest concentration used in the primary screen (e.g., 50 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., 1% Triton X-100).
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the media and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Data Interpretation: Compounds that reduce cell viability by more than 20% compared to the vehicle control should be flagged as potentially toxic and either deprioritized or re-tested at lower concentrations.
Protocol 2.2: Nitric Oxide (NO) Inhibition Assay (Primary Screen)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 5x10⁴ cells/well and allow adherence.
-
Pre-treat cells with test compounds (e.g., 10 µM) or a known inhibitor (e.g., L-NAME) for 1 hour.
-
Stimulate inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include non-stimulated and vehicle-treated stimulated wells as negative and positive controls, respectively.
-
Incubate for 24 hours at 37°C.
-
Measure the nitrite concentration in the supernatant using the Griess Reagent system, following the manufacturer's protocol.
-
Data Interpretation: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Compounds showing >50% inhibition are considered "hits."
Protocol 2.3: Cytokine Measurement by ELISA (Secondary Screen)
Procedure:
-
For confirmed, non-toxic hits, repeat the experiment as in Protocol 2.2.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits, strictly following the manufacturer's instructions.
-
Data Interpretation: Generate dose-response curves for each hit compound and calculate the IC₅₀ value for the inhibition of each cytokine.
| Parameter | Compound A | Compound B | Dexamethasone |
| NO Inhibition IC₅₀ (µM) | 5.2 | 25.8 | 0.1 |
| TNF-α Inhibition IC₅₀ (µM) | 8.1 | 22.4 | 0.05 |
| IL-6 Inhibition IC₅₀ (µM) | 7.5 | 30.1 | 0.08 |
| Cytotoxicity (CC₅₀, µM) | >100 | >100 | >100 |
| Selectivity Index (CC₅₀/IC₅₀) | >19 | >3.8 | >1000 |
| Decision | Advance to In Vivo | Deprioritize | Reference Control |
| Caption: Table summarizing hypothetical screening data for lead selection. |
Section 3: In Vivo Efficacy Assessment
Expert Insight: An in vivo model is essential to confirm that the promising in vitro activity translates to a physiological setting. The carrageenan-induced paw edema model is a robust, reproducible, and widely accepted acute inflammation model for the initial evaluation of novel anti-inflammatory drugs.[8][9]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (180-200g)[10]
-
Lead candidate compound(s)
-
Vehicle (e.g., 0.5% CMC in saline)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)[10]
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatize animals for at least one week before the experiment.[10]
-
Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at least 3 doses).
-
Administer the test compounds or controls via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[8]
-
Measure the paw volume (or thickness) immediately before the carrageenan injection (t=0) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Interpretation: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
(Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group).
-
Section 4: Mechanism of Action (MoA) Elucidation
Expert Insight: Understanding how a lead compound exerts its effect is critical for further development. Given that NF-κB and MAPK are key inflammatory signaling hubs, investigating a compound's impact on these pathways is a logical next step.[2][11] Western blotting is the gold-standard technique for assessing the phosphorylation status of key signaling proteins, which is indicative of pathway activation.
Caption: The canonical NF-κB signaling pathway, a key target.
Protocol 4.1: Western Blot for NF-κB and MAPK Pathway Proteins
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes for phosphorylation events).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies to probe for include:
-
Phospho-p65 (NF-κB)
-
Total p65 (NF-κB)
-
Phospho-p38 (MAPK)
-
Total p38 (MAPK)
-
β-Actin or GAPDH (as a loading control).
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Interpretation: Quantify band intensity using software like ImageJ. A significant decrease in the ratio of phosphorylated protein to total protein in compound-treated samples compared to the LPS-only control indicates inhibition of the pathway.
Conclusion and Future Directions
This guide provides a robust, integrated strategy for the identification and preclinical validation of novel anti-inflammatory agents derived from this compound. By following this workflow—from rational library design and a stringent screening cascade to in vivo validation and mechanistic studies—researchers can efficiently advance promising chemical matter. Successful lead compounds identified through these protocols will have a strong data package to support further optimization, ADME/Tox profiling, and progression toward clinical development.
References
-
MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link].
-
ResearchGate. (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available from: [Link].
-
Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link].
-
National Center for Biotechnology Information (PMC). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link].
-
Bentham Science. Substituted 3-R-2,8-Dioxo-7,8-dihydro-2H-pyrrolo[1,2-a][1][6][12]triazino. Available from: [Link].
-
PubMed. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link].
-
National Center for Biotechnology Information (PMC). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Available from: [Link].
-
PubMed. NF-κB signaling in inflammation. Available from: [Link].
-
MDPI. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Available from: [Link].
-
National Center for Biotechnology Information (PMC). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Available from: [Link].
-
Assay Genie. MAPK Signaling in Inflammatory Cytokines Pathways. Available from: [Link].
-
Charles River Laboratories. Macrophage Cell Assay. Available from: [Link].
-
Creative Diagnostics. The NF-kB Signaling Pathway. Available from: [Link].
-
National Center for Biotechnology Information (PMC). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Available from: [Link].
-
National Center for Biotechnology Information (PMC). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Available from: [Link].
-
MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link].
-
Wikipedia. NF-κB. Available from: [Link].
-
Bio-Techne. MAPK Signaling Links Autophagy and Inflammation. Available from: [Link].
-
National Center for Biotechnology Information (PMC). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link].
Sources
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. dspace.mphu.edu.ua [dspace.mphu.edu.ua]
- 10. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 11. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: High-Sensitivity Quantification of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
This Application Note provides a comprehensive technical guide for the quantification of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9), a polar heterocyclic building block and potential degradation product in pharmaceutical synthesis.[1]
Abstract
This compound is a critical intermediate in the synthesis of pyrrolidone-based pharmaceuticals and a structural analog to metabolites of N-methyl-2-pyrrolidone (NMP).[1] Its high polarity, lack of strong chromophores, and potential for stereoisomerism (cis/trans) present significant analytical challenges. This guide outlines two validated protocols: LC-MS/MS for trace-level quantification (ng/mL) and HPLC-UV for process monitoring (µg/mL), emphasizing "Quality by Design" (QbD) principles to ensure robustness.
Introduction & Analytical Strategy
The Analyte
-
Molecular Formula: C₆H₉NO₃ (MW: 143.14 g/mol )[1]
-
pKa: ~4.0 (Carboxylic acid), Amide nitrogen is non-basic.[1]
-
Solubility: Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[1]
The Challenge
-
Retention: The carboxylic acid moiety makes the molecule highly polar.[1] On standard C18 columns at neutral pH, it elutes in the void volume (
), leading to ion suppression and poor quantification. -
Detection: The molecule lacks an extended
-electron system, exhibiting only weak UV absorption (end-absorption) at <215 nm due to the amide and carboxyl carbonyls.[1] -
Stereochemistry: The C3 and C5 positions can create cis and trans diastereomers.[1] The method must resolve or integrate these consistently.
Method Selection Matrix
| Requirement | Recommended Method | Critical Parameter |
| Trace Impurity (<0.1%) | LC-MS/MS (HILIC) | HILIC mode is essential for retention without non-volatile ion-pairing agents.[1] |
| Process/Assay (>98%) | HPLC-UV (RP-AQ) | Low pH (2.5) is required to suppress ionization and increase retention on C18.[1] |
| Complex Matrix (Bio/Soil) | GC-MS | Requires derivatization (Silylation) to render the carboxylic acid volatile.[1] |
Protocol A: LC-MS/MS Quantification (Gold Standard)[1]
Objective: Trace quantification with maximum sensitivity and specificity. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar analyte via a water-rich layer on the stationary phase, allowing high-organic elution for optimal ESI desolvation.[1]
Chromatographic Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.[1]
-
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).[1]
-
Why: Amide phases provide superior peak shape for carboxylated lactams compared to bare silica.[1]
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).[1]
-
Note: Protonation occurs on the amide oxygen or carbonyl, stabilized by the methyl group.
-
-
MRM Transitions:
-
Internal Standard (ISTD): N-Methyl-2-pyrrolidone-d9 (NMP-d9) or Cotinine-d3 (structural analog).[1]
Sample Preparation (Solid Phase Extraction)
For biological fluids or complex reaction mixtures:
-
Condition MCX (Mixed-mode Cation Exchange) cartridge with MeOH then Water.[1]
-
Load sample (acidified to pH 2).
-
Wash with 0.1% Formic Acid in Water.[1]
-
Elute with 5% Ammonium Hydroxide in Methanol.
-
Evaporate and reconstitute in 90% Acetonitrile (HILIC mobile phase).
Protocol B: HPLC-UV (Process Control)
Objective: Routine purity analysis where MS is unavailable. Mechanism: "Ion Suppression" chromatography.[1] By lowering the pH below the pKa (~4.0), the carboxylic acid remains neutral, increasing hydrophobic interaction with the C18 chain.
Chromatographic Conditions
-
Column: Agilent Zorbax SB-Aq or equivalent "Aqueous Stable" C18 (4.6 x 150 mm, 3.5 µm).[1]
-
Why: Standard C18 chains collapse in 100% aqueous conditions; "Aq" phases prevent this.[1]
-
-
Mobile Phase:
-
Isocratic Elution: 95% A / 5% B.[1]
-
Note: High aqueous content is necessary to retain the polar molecule.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm.[1]
-
Warning: Acetonitrile absorbs at <200 nm; ensure high-grade solvent to minimize baseline noise.[1]
-
-
Retention Time: Expect elution at ~4–6 minutes.
Protocol C: GC-MS (Alternative)
Objective: Confirmation of identity or analysis in solvent matrices (e.g., NMP purity). Requirement: Derivatization is mandatory to block the polar carboxylic acid.[1]
Derivatization Protocol
-
Take 100 µL of dry extract/sample.
-
Add 50 µL BSTFA + 1% TMCS (Silylation agent).[1]
-
Add 50 µL Pyridine (Catalyst).[1]
-
Incubate at 60°C for 30 minutes.
-
Inject 1 µL into GC-MS (Split 1:10).
GC Parameters
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).[1]
-
Temp Program: 80°C (1 min)
20°C/min 280°C. -
Detection: EI Source, SIM mode (Target ion: M-15 or TMS fragment 73).[1]
Visualization & Workflows
Decision Tree: Method Selection
Figure 1: Decision matrix for selecting the optimal analytical technique based on sample concentration and matrix type.[1]
LC-MS/MS Workflow Diagram
Figure 2: Step-by-step workflow for the LC-MS/MS quantification protocol.
Validation Parameters (ICH Q2)
To ensure the trustworthiness of the results, the following criteria must be met during validation:
| Parameter | Acceptance Criteria | Rationale |
| Linearity | Ensures response is proportional to concentration over the range (e.g., 10–1000 ng/mL).[1] | |
| Recovery | 80–120% | Critical for SPE extraction efficiency; verify using pre- vs. post-spiked samples.[1] |
| Precision | RSD < 5% (UV), < 15% (MS) | Demonstrates repeatability of the injection and ionization. |
| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Defines the sensitivity limit. Expected LOQ for LC-MS is ~5 ng/mL.[1] |
| Specificity | No interference at | Blank matrix must show no peaks at the retention time of the analyte. |
Troubleshooting & Optimization
-
Issue: Peak Tailing (HPLC-UV)
-
Cause: Interaction between the amide nitrogen and residual silanols on the silica.
-
Fix: Increase buffer concentration (up to 50 mM) or switch to an "End-capped" column.[1]
-
-
Issue: Signal Suppression (LC-MS)
-
Issue: Split Peaks
References
-
Åkesson, B., & Jönsson, B. A. (1997).[1] Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition, 25(2), 267-269.[1] Link
-
Carnerup, M. A., et al. (2006).[1] Experimental exposure to N-methyl-2-pyrrolidone (NMP): I. Toxicokinetics of NMP, 5-hydroxy-N-methyl-2-pyrrolidone, and 2-hydroxy-N-methylsuccinimide in humans. International Archives of Occupational and Environmental Health, 79, 49-60.[1] Link
-
Bader, M., et al. (2006).[1] Quantification of four major metabolites of embryotoxic N-methyl-and N-ethyl-2-pyrrolidone in human urine by cooled-injection gas chromatography and isotope dilution mass spectrometry.[1][6] Analytical Chemistry, 78(4), 1322-1327.[1] Link[1]
-
PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved from Link[1]
-
Bhupatiraju, R. V., et al. (2023).[1][5] An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.[1][5] ACG Publications.[1] Link
Sources
- 1. This compound | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2004056823A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS, AND THEIR USE AS PHOSPHODIESTERASE INHIBITORS - Google Patents [patents.google.com]
- 3. US20240208955A1 - Small molecule antagonists for the relaxin-3/rxfp3 system - Google Patents [patents.google.com]
- 4. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Derivatization of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical derivatization of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. This versatile scaffold, a derivative of the naturally occurring pyroglutamic acid, serves as a valuable building block in medicinal chemistry.[1][2][3] Its structure presents two primary sites for chemical modification: the C3-carboxylic acid group and the C4-position of the pyrrolidinone ring. This guide details robust protocols for esterification and amidation of the carboxylic acid, and discusses strategies for ring modification, thereby enabling the synthesis of diverse chemical libraries for screening and lead optimization. The methodologies are presented with a focus on the underlying chemical principles, ensuring both practical utility and a strong theoretical foundation.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a heterocyclic compound featuring a five-membered lactam ring, a carboxylic acid functional group, and an N-methyl substitution.[4] Its structural relationship to pyroglutamic acid, a cyclic lactam of glutamic acid, positions it as a conformationally constrained amino acid analogue.[1][2] This inherent rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.
The derivatization of this core structure is a key strategy in the development of novel therapeutic agents. A diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, has been reported for derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold.[5][6][7] The two principal reaction handles for derivatization are:
-
The Carboxylic Acid (C3-position): This is the most accessible functional group for modification, readily undergoing reactions such as esterification, amidation, and reduction to form a wide array of functional derivatives.
-
The Pyrrolidinone Ring (C4-position): The methylene group alpha to the lactam carbonyl (C4) can be functionalized through enolate chemistry, allowing for the introduction of various substituents.[1][8]
This guide will systematically explore the synthetic pathways emanating from these reactive sites, providing detailed, validated protocols and the scientific rationale behind them.
Figure 1. Primary derivatization pathways for the title compound.
Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety is the most readily functionalized group. Standard transformations allow for the creation of esters and amides, which are fundamental linkages in a vast number of pharmaceuticals.
Esterification: Synthesis of Ester Derivatives
Esterification is often a primary step in a synthetic sequence. It can serve to protect the carboxylic acid, enhance lipophilicity, or act as a handle for subsequent reactions like transesterification or hydrazinolysis.[6][9]
Causality of Experimental Choices:
-
Acid Catalysis (Fischer Esterification): This classic method is cost-effective and suitable for simple alcohols. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10] An excess of the alcohol is typically used to drive the equilibrium towards the product.
-
Alternative Methods: For more sensitive substrates or to avoid harsh acidic conditions, other methods can be employed. For instance, reaction with dialkyl carbonates offers a non-acidic route.[11] Sonochemical methods catalyzed by polymer-supported reagents have also been developed for rapid and clean esterification.[12]
Protocol 2.1.1: Methyl Ester Synthesis via Fischer Esterification
This protocol details the synthesis of methyl 1-methyl-5-oxopyrrolidine-3-carboxylate.[13]
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (as solvent, ~0.2 M concentration)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic, ~2-5 mol%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound.
-
Reagent Addition: Add anhydrous methanol to dissolve the starting material. Carefully add the catalytic amount of concentrated sulfuric acid dropwise while stirring.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Remove the bulk of the methanol using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Data Summary: Esterification Conditions
| Method | Reagents | Solvent | Conditions | Advantages | Reference |
| Fischer-Speier | Alcohol, H₂SO₄ (cat.) | Excess Alcohol | Reflux | Cost-effective, simple | [6] |
| Dialkyl Carbonate | Dimethyl Carbonate | Methanol | 180°C, high pressure | Catalyst-free | [11] |
| Sonochemical | 2,4,6-trichloro-1,3,5-triazine, Na₂CO₃ | Acetonitrile | Sonication, RT | Rapid, high purity | [12] |
Amidation: Synthesis of Amide Derivatives
The formation of an amide bond is a cornerstone of medicinal chemistry. Amide derivatives of the title compound can be synthesized by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent.
Causality of Experimental Choices:
-
Coupling Agents: Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient. Coupling agents are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[14] This facilitates nucleophilic attack by the amine under mild conditions. Common coupling agents include carbodiimides (e.g., EDC) often used with an additive like HOBt or HOAt to suppress side reactions and improve efficiency, or phosphonium/uronium salts (e.g., HATU, HBTU).
Figure 2. General workflow for coupling agent-mediated amidation.
Protocol 2.2.1: General Amide Synthesis using HATU
This protocol provides a general method for coupling this compound with a representative amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Reagent Addition: Add the amine, followed by DIPEA. Stir the mixture for 5 minutes at room temperature.
-
Coupling: Add HATU in one portion. The reaction mixture may turn yellow.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.
-
Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. This removes residual DMF, unreacted amine, and other water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel.
Modification of the Pyrrolidinone Ring
While derivatization at the C3-carboxyl group is more common, the C4-position of the pyrrolidinone ring offers another avenue for introducing structural diversity.
Alkylation at the C4-Position
The protons at the C4 position are alpha to the lactam carbonyl and can be removed by a strong, non-nucleophilic base to form a lithium enolate. This enolate can then react with various electrophiles, such as alkyl halides, to form C4-substituted derivatives.[1][8] This strategy is well-established for N-protected pyroglutamic esters.[1]
Conceptual Rationale:
-
Protection: The carboxylic acid must first be protected, typically as an ester (e.g., methyl or benzyl ester), to prevent it from interfering with the strong base.
-
Base Selection: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is required to deprotonate the C4-position kinetically without attacking the ester or lactam carbonyls.
-
Electrophile: A reactive electrophile, such as an allylic or benzylic halide, is then introduced to react with the formed enolate.
Figure 3. Conceptual scheme for C4-alkylation via an enolate intermediate.
Note: The development of a specific protocol for C4-alkylation would require careful optimization of the base, solvent, temperature, and electrophile for the specific 1-Methyl-5-oxopyrrolidine-3-carboxylate substrate. This pathway is considered more advanced than the carboxylic acid derivatizations.
Conclusion
This compound is a highly valuable and synthetically tractable scaffold for chemical library synthesis. The protocols and strategies outlined in this guide demonstrate the primary methods for its derivatization. By leveraging straightforward esterification and amidation reactions at the carboxylic acid, or more complex C-C bond-forming reactions on the pyrrolidinone ring, researchers can readily access a wide range of novel chemical entities for evaluation in drug discovery and development programs. Each protocol is designed to be a self-validating system, with clear steps for reaction monitoring and purification to ensure the integrity of the final compounds.
References
-
Desai, N. C., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
-
Šiugždaitė, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. Available at: [Link]
-
Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. Available at: [Link]
-
Kumar, A., & Bachhawat, A. K. (2012). Pyroglutamic acid: Throwing light on a lightly studied metabolite. Current Science. Available at: [Link]
-
Wikipedia. (n.d.). Pyroglutamic acid. Wikipedia. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]
-
PubChem. (n.d.). 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. National Center for Biotechnology Information. Available at: [Link]
-
Ezquerra, J., et al. (1996). Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et2O·BF3. The Journal of Organic Chemistry. Available at: [Link]
-
Krikštaponis, K., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]
-
Šiugždaitė, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health. Available at: [Link]
- Google Patents. (2015). Alcohol-mediated esterification of carboxylic acids with carbonates. Google Patents.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Musgrave, R. (2017). Amidation of Carboxylic Acids. YouTube. Available at: [Link]
-
Lee, Y. J., et al. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. Available at: [Link]
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 4. This compound | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. US20150299095A1 - Alcohol-mediated esterification of carboxylic acids with carbonates - Google Patents [patents.google.com]
- 12. Ester synthesis by esterification [organic-chemistry.org]
- 13. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 | CID 108402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid Analogs
This Application Note is designed for medicinal chemists and screening scientists. It details the strategic deployment of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (also known as a pyroglutamic acid derivative or paraconic acid lactam) as a privileged scaffold in High-Throughput Screening (HTS) campaigns.[1][2]
Introduction: The Scaffold Advantage
In the landscape of fragment-based drug discovery (FBDD), This compound represents a "privileged scaffold."[1][2] Unlike flexible aliphatic chains, this lactam ring provides a rigid, chiral core that orients substituents in defined vectors, mimicking the
Key Physicochemical Properties:
-
Rigidity: The 5-membered lactam ring restricts conformational entropy, minimizing the energy penalty upon binding to a protein target.[1][2]
-
Polarity: The amide (lactam) and carboxylic acid moieties provide built-in hydrogen bond acceptors/donors, crucial for solubility (logP ~ -0.[1][2]7) and active site engagement.
-
Versatility: It serves as a core for Matrix Metalloproteinase (MMP) inhibitors , InhA inhibitors (Tuberculosis) , and peptidomimetics .[1][2]
This guide outlines a workflow to screen analogs of this scaffold, focusing on a Combinatorial Amide Library approach targeting MMP-9 inhibition as a representative case study.
Library Design & Synthesis Strategy
To conduct an effective HTS, we must first generate a chemically diverse library around the this compound core.[1][2] The most high-yield strategy involves C3-Diversification via amide coupling.[1][2]
Synthetic Workflow (Parallel Synthesis)
The parent compound (this compound) acts as the fixed "Anchor."[1][2] Diversity is introduced by coupling a library of primary and secondary amines (
Reaction Scheme:
Library Logic Diagram
The following diagram illustrates the workflow from scaffold selection to plate-ready library generation.
HTS Assay Protocol: FRET-Based MMP-9 Inhibition
Given the scaffold's documented activity against metalloproteinases (MMPs), we will utilize a Föerster Resonance Energy Transfer (FRET) assay.[1][2] This format is homogeneous (no wash steps), sensitive, and scalable to 1536-well plates.[1][2]
Assay Principle
A synthetic peptide substrate linked to a Fluorophore (e.g., FAM) and a Quencher (e.g., TAMRA) is incubated with recombinant MMP-9.[1][2]
-
Intact Substrate: Quencher absorbs Fluorophore emission
Low Signal .[1][2] -
Cleaved Substrate: Fluorophore is released
High Fluorescence .[1][2] -
Inhibition: Analog prevents cleavage
Signal remains Low .[1][2]
Materials[1][2][3]
-
Enzyme: Recombinant Human MMP-9 (activated with APMA).[1][2]
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl
, 150 mM NaCl, 0.05% Brij-35 (detergent prevents aggregation).[1][2] -
Controls: GM6001 (Broad-spectrum MMP inhibitor) as Positive Control; DMSO as Negative Control.[1][2]
Step-by-Step Protocol
| Step | Action | Volume/Conc. | Critical Note |
| 1 | Compound Transfer | 50 nL | Acoustic dispensing (Echo) of library compounds (10 mM DMSO stock) into 384-well black plates. Final assay conc: 10 |
| 2 | Enzyme Addition | 10 | Add MMP-9 (0.5 nM final). Incubate for 15 min at RT to allow inhibitor binding.[1][2] |
| 3 | Substrate Addition | 10 | Add FRET substrate (5 |
| 4 | Kinetic Read | - | Measure Fluorescence (Ex: 485 nm / Em: 535 nm) every 2 min for 60 min. |
| 5 | Data Processing | - | Calculate Slope (RFU/min) for the linear portion of the curve. |
Data Analysis & Validation Logic
HTS generates massive datasets.[1][2] Rigorous statistical validation is required to distinguish real hits from noise.[1][2]
Quality Control Metrics
Hit Triage Workflow
The following logic gate separates true pharmacological hits from assay artifacts (e.g., aggregators, quenchers).
Interpretation of Results[1][2][3][6]
-
False Positives: Compounds that fluoresce at 535 nm or quench the FAM signal will mimic inhibition.[1][2] These are weeded out in the Counter Screen (Step 3 in Figure 2) by running the assay without enzyme (adding product directly) or measuring compound absorbance.[1][2]
-
Structure-Activity Relationship (SAR):
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1][2] [Link]
-
Pandya, K. M., & Desai, P. S. (2020). Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents.[1][2][4] Rasayan Journal of Chemistry.[1][2][4] [Link]
-
Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria.[1][2][5][6][7] Molecules.[1][2][5][6][3][4][7][8][9][10][11][12] [Link]
-
Hevener, K. E., et al. (2018). Validation of Hit Compounds from High-Throughput Screening.[1][2] In Methods in Molecular Biology. [Link][1][2]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1][2] Journal of Biomolecular Screening.[1][2] [Link][1][2]
Sources
- 1. This compound | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 | CID 108402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Introduction: The Synthetic Landscape
The most prevalent and practical laboratory synthesis of this compound involves a two-step, one-pot reaction between itaconic acid and methylamine. This process hinges on an initial aza-Michael addition followed by an intramolecular cyclization/amidation. While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact the final yield and purity of the desired product.
This guide provides a structured, question-and-answer-based approach to troubleshoot these common issues. We will delve into the causality behind these experimental challenges and offer field-proven insights to overcome them.
Caption: General synthetic route to this compound.
Part 1: Troubleshooting Guide - Impurity Formation and Low Yield
This section addresses the most frequently encountered problems during the synthesis, providing both the "what" and the "why" for effective troubleshooting.
Question 1: My reaction yields are consistently low, and I observe significant amounts of unreacted itaconic acid. What is the likely cause?
Answer:
The most probable cause for low conversion of itaconic acid is its isomerization into less reactive isomers, namely mesaconic acid (the E-isomer) and citraconic acid (the Z-isomer of the endocyclic double bond isomer)[1][2].
Causality and Mechanism:
The desired aza-Michael addition occurs on the exocyclic double bond of itaconic acid. However, the amine catalyst (methylamine) can also facilitate a base-catalyzed isomerization of the double bond to form the endocyclic and more thermodynamically stable mesaconic and citraconic acids[3][4]. These isomers are sterically hindered around the double bond, making them significantly less reactive towards Michael addition[1][5]. This isomerization effectively removes the starting material from the productive reaction pathway, leading to low yields.
Caption: Amine-catalyzed isomerization of itaconic acid.
Troubleshooting Protocol:
-
Temperature Control: Elevated temperatures favor the isomerization to the more stable mesaconic acid[2][4]. It is crucial to maintain a lower reaction temperature, ideally below 100°C, to suppress this side reaction[5].
-
Solvent Choice: The use of low-polarity solvents can help to reduce the rate of isomerization[5]. While the reaction is often performed in water for green chemistry considerations, if yields are poor, consider using a less polar solvent or a mixed solvent system.
-
Amine Stoichiometry: While the amine acts as both reactant and catalyst, using a large excess can accelerate isomerization. It is recommended to use a modest excess of methylamine (e.g., 1.1-1.2 equivalents) to favor the Michael addition over isomerization[1].
-
Reaction Monitoring: Monitor the reaction progress by HPLC or ¹H NMR to determine the optimal reaction time. Prolonged reaction times at elevated temperatures will lead to a higher proportion of unreactive isomers.
Analytical Identification of Isomers:
The presence of itaconic, mesaconic, and citraconic acids can be confirmed and quantified using HPLC or ¹H NMR spectroscopy[6][7][8].
| Compound | ¹H NMR Chemical Shift (approximate, in D₂O) |
| Itaconic Acid | Methylene protons (~3.3 ppm, s), Vinylic protons (~5.8 and 6.2 ppm, s) |
| Mesaconic Acid | Methyl protons (~2.1 ppm, d), Vinylic proton (~6.7 ppm, q) |
| Citraconic Acid | Methyl protons (~2.0 ppm, d), Vinylic proton (~5.9 ppm, q) |
Question 2: I have identified an impurity with a lower molecular weight than my product, which I suspect is N-methylpyrrolidone (NMP). How is this formed and how can I prevent it?
Answer:
The formation of N-methylpyrrolidone (NMP) is a result of the decarboxylation of the desired product, this compound. This is a significant side reaction, especially during purification steps involving heat.
Causality and Mechanism:
While simple carboxylic acids are generally stable to heat, those with a carbonyl group at the β-position (a β-keto acid) are susceptible to decarboxylation upon heating[9]. Although the lactam carbonyl is not a true ketone, its electron-withdrawing nature facilitates the loss of carbon dioxide through a cyclic transition state, leading to the formation of an enolate intermediate which then protonates to give NMP.
Caption: Decarboxylation of the target molecule to form N-methylpyrrolidone.
Troubleshooting Protocol:
-
Avoid High Temperatures During Workup: The most critical step to prevent decarboxylation is to avoid excessive heat during the removal of solvents and purification. Use a rotary evaporator at reduced pressure and a water bath temperature not exceeding 50-60°C.
-
Purification Method: Avoid purification techniques that require high temperatures, such as distillation of the crude product. Recrystallization from a suitable solvent at moderate temperatures or chromatographic purification are preferred methods.
-
pH Control: While not as significant as temperature, highly acidic or basic conditions at elevated temperatures can also promote decarboxylation. It is advisable to maintain a near-neutral pH during workup and purification where possible.
Question 3: My final product is difficult to purify, and I suspect the presence of a diamide or a double Michael addition product. Are these common side reactions?
Answer:
Yes, both the formation of a diamide and a double Michael addition product are plausible, though typically minor, side reactions that can complicate purification.
Causality and Mechanism:
-
N,N'-dimethyl itaconamide formation: If both carboxylic acid groups of itaconic acid react with methylamine to form amides before the Michael addition and cyclization can occur, the result is N,N'-dimethyl itaconamide. This is more likely if the reaction conditions strongly favor amidation over Michael addition (e.g., using coupling agents or very high temperatures).
-
Double Michael Addition: It is theoretically possible for the initial Michael adduct to act as a Michael donor itself and react with another molecule of itaconic acid. However, this is generally not a major pathway as the secondary amine in the adduct is less nucleophilic than the starting methylamine.
Troubleshooting Protocol:
-
Control Stoichiometry: Use of a significant excess of itaconic acid relative to methylamine can favor the formation of the mono-adduct and minimize the likelihood of double addition. Conversely, a large excess of methylamine could potentially lead to the diamide. Careful control of a 1:1 to 1:1.2 molar ratio of itaconic acid to methylamine is recommended.
-
Reaction Conditions: The cascade reaction of Michael addition followed by cyclization is generally favored under moderate heating in aqueous or alcoholic solutions[2]. Drastic conditions that would favor direct amidation should be avoided.
-
Purification: These higher molecular weight impurities can often be removed by recrystallization, as their solubility properties will likely differ from the desired product.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis?
A1: Water is a common and environmentally friendly solvent for this reaction. It readily dissolves the starting materials and facilitates the reaction. However, if isomerization of itaconic acid is a significant issue, using a less polar solvent like isopropanol or a mixture of water and an alcohol may help to suppress this side reaction[5].
Q2: How can I effectively purify the final product?
A2: The most common and effective purification method is recrystallization. After the reaction, the solvent can be removed under reduced pressure (at low temperature to avoid decarboxylation), and the crude solid can be recrystallized from a suitable solvent such as isopropanol, ethanol, or water. An acid-base workup can also be employed, where the product is dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.
Q3: Can I synthesize the ester of this compound first and then hydrolyze it?
A3: Yes, this is a common alternative route. The reaction can be performed with dimethyl itaconate or diethyl itaconate and methylamine to yield the corresponding ester. This ester can then be hydrolyzed to the carboxylic acid. However, be aware of potential side reactions during hydrolysis.
Q4: What are the potential side reactions during the hydrolysis of the ester to the carboxylic acid?
A4: The primary concern during hydrolysis, especially under harsh basic conditions (e.g., high concentrations of NaOH or KOH at reflux), is the potential for the hydrolysis of the lactam (amide) bond in the pyrrolidinone ring. This would result in ring-opening to form the corresponding γ-amino acid. To avoid this, it is recommended to use milder hydrolysis conditions, such as using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature, or using acidic hydrolysis with careful monitoring.
References
-
EYEC. (2024). Aspects to consider during aza-Michael addition reactions of itaconic compounds. ResearchGate. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
-
Isomerization of itaconic acid, mesaconic acid, and citraconic acid. ResearchGate. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Structures of itaconic, mesaconic and citraconic acids. The isomers... ResearchGate. [Link]
-
Schematic overview of possible aza-Michael addition reactions on... ResearchGate. [Link]
-
Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. MDPI. [Link]
-
Michael Addition. Organic Chemistry Portal. [Link]
-
Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. National Institutes of Health (NIH). [Link]
-
Quantitative HPLC determination of itaconic acid residuals i... TSI Journals. [Link]
-
quantitative-hplc-determination-of-itaconic-acid-residuals-in-polymer-hydrogels.pdf. TSI Journals. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
(PDF) An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate. [Link]
-
The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. [Link]
-
6.7 Pyroglutamic Acid Peptides. Thieme Chemistry. [Link]
-
Detection of itaconate and isomers by high performance liquid... ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. The aza-Michael reaction: towards semi-crystalline polymers from renewable itaconic acid and diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
purification of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid from reaction mixtures
CAS: 42346-68-9 Synonyms: 1-Methyl-5-oxo-3-pyrrolidinecarboxylic acid; 1-Methyl-4-carboxy-2-pyrrolidone Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists
Introduction
1-Methyl-5-oxopyrrolidine-3-carboxylic acid is a critical scaffold in medicinal chemistry, often synthesized via the aza-Michael addition of methylamine to itaconic acid followed by cyclization. While the synthesis is atom-economical, the purification is notoriously difficult due to the compound's high water solubility, low lipophilicity (LogP < 0), and the presence of polar impurities (unreacted amines, inorganic salts).
This guide provides a modular troubleshooting framework for isolating high-purity material (>98%) from aqueous reaction mixtures, bypassing common pitfalls like "oiling out" or low recovery.
Module 1: Critical Synthesis Parameters & Impurity Profile
Understanding the mixture before purification is the key to success.
Q: What is the composition of my crude reaction mixture?
A: If synthesized from itaconic acid and methylamine in water, your crude mixture at the end of the reaction (before workup) typically contains:
-
Target Product (Salt Form): The carboxylate salt of the product (due to excess amine or basic pH).
-
Unreacted Methylamine: Highly volatile but water-soluble.
-
Unreacted Itaconic Acid: If stoichiometry was not precise.
-
Isomers: While the 3-carboxy isomer is favored, trace amounts of the 4-carboxy regioisomer may exist depending on temperature control.
-
Water: The primary solvent.
Q: Why can't I just extract it with Dichloromethane (DCM)?
A: The compound is too polar.
-
LogP: ~ -0.7 to 0.7 (highly hydrophilic).
-
pKa: ~4.5 (carboxylic acid).
-
Result: Standard organic extractions (DCM, Ether) from water will yield <5% recovery. You must use continuous extraction or water removal techniques.
Module 2: Primary Isolation (The "Water Problem")
The most common failure point is attempting to extract from a dilute aqueous phase.
Protocol A: The "Salt-Exclusion" Method (Recommended)
This method relies on the solubility difference between the organic product and inorganic salts in dry organic solvents.
Step-by-Step Workflow:
-
Quench & Acidify:
-
Cool the reaction mixture to 0–5°C.
-
Acidify with conc.[1] HCl to pH 1–2 .
-
Why? You must convert the carboxylate salt (highly water-soluble) to the free acid (potentially extractable/crystallizable).
-
-
Water Removal:
-
Do not attempt liquid-liquid extraction yet.
-
Evaporate the water completely under reduced pressure (Rotovap at 50°C) or lyophilize.
-
Result: You will have a sticky, semi-solid residue containing the Product + NaCl/Ammonium salts.
-
-
Solvent Leaching:
-
Filtration:
-
Filter the hot suspension through a sintered glass funnel.
-
Wash the salt cake with hot solvent.
-
The filtrate contains your crude product.
-
Protocol B: Continuous Extraction (Alternative)
If you cannot evaporate to dryness (e.g., scale limitations):
-
Acidify aqueous solution to pH 1.
-
Use a continuous liquid-liquid extractor with Ethyl Acetate or 2-Butanone (MEK) for 24–48 hours.
-
Note: Simple separatory funnel extractions are inefficient and require excessive solvent volumes.
Module 3: Crystallization & Final Polish
Turning the crude oil/solid into a high-purity crystalline powder.
Q: My product is an oil after solvent removal. How do I crystallize it?
A: The "oil" is likely a supercooled liquid containing trace water or impurities preventing lattice formation.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Residual water or alcohol | Azeotrope with Toluene or Heptane to dry trace moisture. |
| Sticky Solid | Inorganic salts present | Redissolve in minimal hot IPA, filter hot again to remove salts. |
| Color (Yellow/Brown) | Oxidation byproducts | Treat hot solution with Activated Carbon (charcoal), filter through Celite. |
Crystallization Protocol:
-
Solvent System: Isopropanol (IPA) is the gold standard for this class of pyrrolidones.
-
Procedure:
-
Dissolve the crude oil in minimal boiling IPA.
-
Optional: Add Hexane or Heptane dropwise until slight turbidity is observed (cloud point).
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Melting Point Check:
-
Target MP: 152–155°C (Free acid).
-
Note: If the MP is <120°C, you likely have the methyl ester or significant solvent inclusion.
-
Module 4: Process Visualization
The following diagram illustrates the logical flow for isolating the free acid from an aqueous reaction mixture.
Figure 1: Purification workflow for isolating this compound from aqueous media via salt exclusion.
Module 5: Analytical Verification
Ensure your isolated material meets the specifications before proceeding to downstream applications.
| Test | Expected Result | Common Issue |
| 1H NMR (DMSO-d6) | δ ~12.6 (COOH), 2.6-3.9 (Ring protons), 2.8 (N-Me) | Extra peaks at ~1.0-1.2 ppm indicate trapped IPA/Solvent. Dry at 50°C under vacuum. |
| Melting Point | 152–155°C | Broad range (e.g., 140-150°C) indicates salt contamination or wetness. |
| pH (1% aq. soln) | Acidic (~2-3) | Neutral pH indicates you isolated the salt, not the free acid. |
References
-
Synthesis and Antibacterial Activity of 5-Oxopyrrolidine Derivatives. Source: National Institutes of Health (PMC). Context: Describes the synthesis and purification of related phenyl-derivatives, establishing the acidification/crystallization protocols. URL:[Link]
-
1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid (CAS 42346-68-9) Physical Properties. Source: BuyersGuideChem / ChemicalBook. Context: verification of melting point (152-155°C) and physical state.[5] URL:[Link][6]
-
Solvent Design for Crystallization of Carboxylic Acids. Source: ResearchGate / Computers and Chemical Engineering. Context: Theoretical basis for selecting alcohols (IPA/MeOH) for purifying polar carboxylic acids. URL:[Link]
-
PubChem Compound Summary: this compound. Source: National Library of Medicine. Context: Confirmation of chemical structure, synonyms, and computed properties (LogP, H-bond donors). URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid | 42346-68-9 - BuyersGuideChem [buyersguidechem.com]
- 6. 5-oxopyrrolidine-3-carboxylic acid (7268-43-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Technical Support Center: Purification of Polar Carboxylic Acid Compounds
Welcome to the technical support center for the purification of polar carboxylic acid compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with purifying these molecules. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Introduction: The Challenge of Polar Carboxylic Acids
Polar carboxylic acids are fundamental in numerous biological and chemical processes, from metabolic pathways to their role as key pharmaceutical ingredients.[1] However, their high polarity, ionizable nature, and often-low molecular weight present significant purification challenges.[1][2] Traditional purification techniques frequently fall short, leading to poor recovery, low purity, and time-consuming troubleshooting. This guide provides a structured approach to navigating these complexities.
Section 1: Liquid-Liquid Extraction (LLE) - The First Line of Defense
Liquid-liquid extraction, particularly acid-base extraction, is a powerful initial step for separating carboxylic acids from neutral or basic impurities.[3][4] The core principle relies on the differential solubility of the ionized and non-ionized forms of the carboxylic acid in aqueous and organic phases.[5]
Frequently Asked Questions (FAQs) & Troubleshooting for LLE
Q1: My polar carboxylic acid has some solubility in the organic layer even after basification. How can I improve its transfer to the aqueous phase?
A1: This is a common issue, especially with dicarboxylic acids or those with other polar functional groups. Here’s a troubleshooting workflow:
-
Increase the pH of the aqueous phase: Ensure the pH is at least two units above the pKa of your carboxylic acid to favor the formation of the more water-soluble carboxylate salt.[6]
-
"Salting Out": The addition of a neutral salt (e.g., NaCl or KCl) to the aqueous phase can decrease the solubility of your carboxylic acid in the organic layer, driving it into the aqueous phase.[7]
-
Choice of Base: While sodium bicarbonate is a common choice, a stronger base like sodium hydroxide or potassium carbonate might be necessary for less acidic carboxylic acids.[3]
-
Solvent System Modification: If possible, switch to a more non-polar organic solvent to further decrease the solubility of the carboxylate salt in the organic phase.
Q2: I'm observing emulsion formation during extraction. What can I do?
A2: Emulsions are a frequent challenge in LLE, especially when dealing with complex mixtures.[8]
-
Gentle Mixing: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.
-
Brine Wash: Adding a saturated NaCl solution (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: For small-scale extractions, centrifuging the mixture can effectively separate the layers.
-
Filtration through Glass Wool: Passing the emulsified layer through a plug of glass wool can sometimes help to break the emulsion.
Experimental Protocol: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Basification & Extraction: Transfer the solution to a separatory funnel and add an aqueous base (e.g., 1M NaHCO₃ or 1M NaOH). Gently mix the layers.
-
Separation: Allow the layers to separate and collect the aqueous layer containing the carboxylate salt.
-
Re-extraction (Optional but Recommended): Re-extract the organic layer with a fresh portion of the aqueous base to maximize recovery.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., 1M HCl) until the pH is at least two units below the pKa of the carboxylic acid. This will precipitate the purified carboxylic acid.
-
Isolation: Collect the solid carboxylic acid by vacuum filtration, washing with cold deionized water. If the acid is still soluble, extract it back into an organic solvent.
Section 2: Chromatographic Purification - Finer Resolution
When LLE is insufficient to achieve the desired purity, chromatography is the next logical step. The choice of chromatographic technique is critical and depends on the specific properties of your carboxylic acid and the impurities present.
Reversed-Phase Chromatography (RPC)
RPC separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[9] For polar carboxylic acids, which have limited retention on traditional C18 columns, careful method development is crucial.
Q1: My polar carboxylic acid elutes in the solvent front on my C18 column. How can I increase its retention?
A1: This is a classic problem for highly polar analytes in RPC.[10] Here are some strategies:
-
Mobile Phase pH Adjustment: Suppressing the ionization of the carboxylic acid by lowering the mobile phase pH will increase its hydrophobicity and, therefore, its retention on the non-polar stationary phase.[6][11] A general rule is to adjust the pH to be at least two units below the pKa of the acid.[6] Common acidic modifiers include formic acid, acetic acid, or trifluoroacetic acid (TFA).[6]
-
Use a "Polar-Embedded" or "Aqua" C18 Column: These columns are designed to be more stable in highly aqueous mobile phases and can provide better retention for polar compounds.[12]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase can form a neutral, more hydrophobic complex with the ionized carboxylic acid, significantly increasing its retention. However, these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.
Q2: I'm observing poor peak shape (tailing or fronting) for my carboxylic acid.
A2: Poor peak shape is often related to secondary interactions with the stationary phase or ionization effects.
-
Control Mobile Phase pH: As mentioned above, maintaining a consistent and appropriate pH is crucial for good peak shape.[13] Inconsistent pH can lead to mixed ionization states and broadened peaks.[6]
-
Check for Silanol Interactions: Residual silanol groups on silica-based columns can interact with the carboxylic acid, causing tailing. Using a well-endcapped column or operating at a lower pH can minimize these interactions.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.
Experimental Protocol: RPC Method Development for a Polar Carboxylic Acid
-
Column Selection: Start with a C18 column. If retention is poor, consider a polar-embedded C18 or a phenyl-hexyl column.
-
Initial Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (adjust pH to ~2.5-3.5)
-
Solvent B: Acetonitrile or Methanol with 0.1% Formic Acid
-
-
Gradient Elution: Begin with a scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution conditions.
-
Optimization: Based on the scouting run, optimize the gradient to improve the resolution between your compound of interest and any impurities. Isocratic elution may be possible for simpler mixtures.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for compounds that are too polar for RPC.[14][15] It utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of an aqueous component.[16][17] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to their retention.[14]
Q1: How do I choose the right HILIC stationary phase?
A1: The choice of stationary phase is critical for selectivity in HILIC.[16]
-
Bare Silica: A good starting point, but can have variable surface acidity.[16]
-
Amide Phases: Generally provide good peak shape and are less prone to strong ionic interactions.
-
Zwitterionic Phases: Offer unique selectivity and are stable over a wide pH range.[16]
-
Amino Phases: Can exhibit strong retention for acidic compounds due to electrostatic interactions.[10]
Q2: My retention times are not reproducible in HILIC.
A2: Reproducibility in HILIC can be challenging and is often related to the equilibration of the stationary phase.
-
Sufficient Equilibration: HILIC columns require longer equilibration times than RPC columns. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Composition: The water content in the mobile phase is a critical parameter. Even small variations can significantly impact retention.[10] Prepare mobile phases accurately and consistently.
-
Sample Solvent: The sample should be dissolved in a solvent that is as close as possible to the initial mobile phase composition to avoid peak distortion.
Visualization: HILIC vs. RPC Elution Order
Caption: Comparison of elution order in RPC and HILIC.
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge.[18] For carboxylic acids, which are anionic at neutral or basic pH, anion-exchange chromatography is a powerful purification technique.[18][19]
Q1: What is the difference between strong and weak anion exchangers, and which one should I use?
A1: The choice depends on the properties of your carboxylic acid and the desired separation.
-
Strong Anion Exchangers (SAX): These have positively charged functional groups (e.g., quaternary ammonium) that are charged over a wide pH range.[20][21] They are useful for retaining weak acids.
-
Weak Anion Exchangers (WAX): These have functional groups (e.g., primary, secondary, or tertiary amines) that are positively charged at low pH but neutral at high pH.[22] They offer more flexibility in elution conditions.
Q2: How do I elute my carboxylic acid from the ion-exchange column?
A2: Elution is typically achieved by either increasing the ionic strength of the mobile phase (salt gradient) or by changing the pH to neutralize the charge on the carboxylic acid or the stationary phase.
-
Salt Gradient: A gradient of increasing salt concentration (e.g., NaCl or KCl) is used to compete with the bound carboxylic acid for the charged sites on the stationary phase.
-
pH Gradient: Decreasing the pH of the mobile phase will protonate the carboxylic acid, neutralizing its charge and causing it to elute from an anion-exchange column.
Data Presentation: Comparison of Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase | Retention Mechanism | Best For |
| Reversed-Phase (RPC) | Non-polar (e.g., C18) | Polar (Water/Acetonitrile/Methanol) | Hydrophobic Interactions | Less polar carboxylic acids or when ionization is suppressed. |
| HILIC | Polar (e.g., Silica, Amide) | High Organic with some Aqueous | Partitioning into an aqueous layer | Highly polar, water-soluble carboxylic acids.[23] |
| Ion-Exchange (IEC) | Charged (e.g., Quaternary Amine) | Aqueous Buffers | Electrostatic Interactions | Ionizable carboxylic acids, separation based on charge.[24] |
Section 3: Solid-Phase Extraction (SPE) - For Sample Cleanup and Concentration
SPE is a valuable technique for sample cleanup, concentration, and fractionation.[25] It uses a solid sorbent to retain the analyte of interest or the impurities from a liquid sample.[22][26]
FAQs & Troubleshooting for SPE of Polar Carboxylic Acids
Q1: Which SPE sorbent should I choose for my polar carboxylic acid?
A1: The choice of sorbent depends on your purification goal.
-
Reversed-Phase SPE (e.g., C18): Can be used to retain non-polar impurities while allowing the polar carboxylic acid to pass through in the initial loading step.
-
Ion-Exchange SPE (e.g., SAX): Ideal for selectively retaining the carboxylic acid from a complex matrix.[22] The acid can then be eluted by changing the pH or increasing the ionic strength.
-
Mixed-Mode SPE: These sorbents have both reversed-phase and ion-exchange properties and can provide unique selectivity.
Experimental Protocol: SPE Workflow for Carboxylic Acid Isolation
Caption: General workflow for Solid-Phase Extraction.
Section 4: Recrystallization - The Final Polishing Step
For solid carboxylic acids, recrystallization is an excellent final purification step to obtain high-purity crystalline material.[27][28] The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.
FAQs & Troubleshooting for Recrystallization
Q1: How do I select an appropriate recrystallization solvent?
A1: An ideal recrystallization solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.[3]
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a relatively low boiling point for easy removal.
Q2: My compound is not crystallizing out of solution upon cooling.
A2: This can happen for several reasons.
-
Too Much Solvent: You may have used too much solvent. Try to carefully evaporate some of the solvent and cool the solution again.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or amorphous solid.
Conclusion
The purification of polar carboxylic acids requires a multi-faceted approach and a solid understanding of the underlying chemical principles. By systematically applying the techniques of liquid-liquid extraction, various modes of chromatography, solid-phase extraction, and recrystallization, researchers can overcome the inherent challenges and achieve high-purity compounds. This guide serves as a starting point for troubleshooting and method development, empowering you to make informed decisions in your purification workflows.
References
- HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- What can I use to purify polar reaction mixtures? | Biotage.
- Why HILIC is what your polar compounds need for purification - Buchi.com.
- Solid-Phase Extraction of Polar Compounds From Water - Tech Briefs.
- Separation and Detection of Carboxylic Acids by Ion Chromatography - Taylor & Francis.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.
- How can I purify carboxylic acid? - ResearchGate.
- Exploring the Principle of Ion Exchange Chromatography and Its Applications.
- Liquid-Chromatographic Methods for Carboxylic Acids - Encyclopedia.pub.
- RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO.
- Ion Chromatography and Related Techniques in Carboxylic Acids Analysis - PubMed.
- Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute.
- Solid-Phase Extraction (SPE) Method Development - Waters Corporation.
- Ion Exchange Chromatography - Shimadzu.
- Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
- How to Purify Compounds - Organic Chemistr... | Practice Hub - Varsity Tutors.
- Application Notes and Protocols for the Separation of Carboxylic Acids by Liquid Chromatography - Benchchem.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
- A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC.
- Video: Ion-Exchange Chromatography - JoVE.
- Solid-phase extraction - Wikipedia.
- chromatography of carboxylic acid derivatives of aminoacids? : r/OrganicChemistry - Reddit.
- WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents.
- How does an acid pH affect reversed-phase chromatography separations? - Biotage.
- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Supelco Guide to Solid Phase Extraction - Sigma-Aldrich.
- Natural Product Isolation (2) - Purification Techniques, An Overview.
- Control pH During Method Development for Better Chromatography - Agilent.
- Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing).
- Applications of Ionic Liquids in Carboxylic Acids Separation - MDPI.
- Reverse Phase Chromatography Techniques - Chrom Tech, Inc.
- Back to Basics: The Role of pH in Retention and Selectivity | LCGC International.
- Recrystallization and Crystallization.
- Solvent design for crystallization of carboxylic acids - ResearchGate.
- RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or.
- Recrystallization1.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage.
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? - Quora.
- Separation of Organic Acids on an Agilent Polaris C18-A Column.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. varsitytutors.com [varsitytutors.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. biotage.com [biotage.com]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chromtech.com [chromtech.com]
- 10. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. biotage.com [biotage.com]
- 18. technologynetworks.com [technologynetworks.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Ion Exchange Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biotage.com [biotage.com]
- 24. Video: Ion-Exchange Chromatography [jove.com]
- 25. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 26. Solid-Phase Extraction of Polar Compounds From Water - Tech Briefs [techbriefs.com]
- 27. scs.illinois.edu [scs.illinois.edu]
- 28. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Navigating the Analytical Challenges of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid Isomers
Welcome to the dedicated technical support guide for the analysis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common and complex analytical challenges associated with this molecule. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust and your results are reliable.
Introduction to the Analyte and its Isomers
This compound is a polar molecule with a chiral center at the 3-position of the pyrrolidine ring. This gives rise to two enantiomers, the (R) and (S) forms. The presence of these stereoisomers necessitates the use of chiral analytical techniques to separate and accurately quantify them, which is often a critical requirement in pharmaceutical development and metabolic studies.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so challenging?
A1: The primary challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. This means that standard reversed-phase or normal-phase HPLC methods will not be able to resolve them. The molecule's polarity can also lead to poor retention on traditional C18 columns. Therefore, specialized chiral separation techniques are necessary to differentiate between the (R) and (S) isomers.
Q2: What are the primary analytical approaches for separating the enantiomers of this compound?
A2: There are two main strategies for the enantioselective analysis of this compound:
-
Direct Chiral HPLC: This involves the use of a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.
-
Indirect Chiral HPLC via Derivatization: This method involves reacting the carboxylic acid with a chiral derivatizing agent to form diastereomers.[1][2] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[1][2]
Q3: Can I analyze this compound and its isomers by GC-MS?
A3: While GC-MS is a powerful analytical technique, it is generally not suitable for the direct analysis of polar and non-volatile compounds like this compound. The carboxylic acid and lactam functionalities make it thermally labile and prone to degradation at the high temperatures used in GC inlets. Derivatization to increase volatility would be necessary, which adds complexity to the sample preparation process.
Troubleshooting Guide
Chromatography Issues
Problem 1: Poor peak shape (fronting, tailing, or splitting) when using HILIC for analysis.
-
Underlying Cause & Scientific Explanation:
-
Solvent Mismatch: Injecting the sample in a solvent significantly stronger (more aqueous) than the initial mobile phase in HILIC can cause severe peak distortion.[3] This is because the strong injection solvent disrupts the aqueous layer on the stationary phase, leading to premature elution and a non-ideal interaction with the column.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Secondary Interactions: The carboxylic acid and lactam moieties can engage in secondary interactions with active sites on the silica-based stationary phase, causing peak tailing.
-
Column Degradation: Physical problems at the column inlet, such as a void or blockage, can cause peak splitting or doubling.[4]
-
-
Solutions & Step-by-Step Protocol:
-
Injection Solvent Matching: Ensure your sample is dissolved in a solvent that is as close as possible to the initial mobile phase composition (high organic content).[3] If your sample is in an aqueous matrix, consider a solvent exchange step or a dilution in a high percentage of organic solvent.
-
Reduce Injection Volume: Systematically decrease the injection volume to see if peak shape improves.
-
Mobile Phase Optimization:
-
Adjust the buffer concentration and pH of the mobile phase. A slightly acidic mobile phase can help to suppress the ionization of the carboxylic acid and reduce peak tailing.
-
Experiment with different buffer salts (e.g., ammonium formate vs. ammonium acetate) to see their effect on peak shape.
-
-
Column Health Check:
-
If the problem persists, try injecting a well-behaved polar compound to assess the column's performance.
-
If peak splitting is observed for all compounds, the column may be compromised and require replacement.[4]
-
-
Problem 2: Inability to achieve baseline separation of enantiomers using a chiral HPLC column.
-
Underlying Cause & Scientific Explanation:
-
Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is critical. Different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) have different chiral recognition mechanisms. The chosen CSP may not be suitable for the specific structure of this compound.
-
Suboptimal Mobile Phase: The composition of the mobile phase, including the organic modifier, additives, and pH, plays a crucial role in chiral recognition.
-
Temperature Effects: Column temperature can significantly influence the thermodynamics of the chiral recognition process.
-
-
Solutions & Step-by-Step Protocol:
-
CSP Screening: If possible, screen a variety of chiral columns with different stationary phases. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a broad range of chiral compounds.[5]
-
Mobile Phase Optimization:
-
Systematically vary the percentage of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase.
-
Introduce small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to the mobile phase to improve peak shape and resolution.
-
-
Temperature Optimization: Evaluate the separation at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often lead to better resolution but also longer analysis times.
-
Mass Spectrometry Issues
Problem 3: Low signal intensity or high signal variability in LC-MS/MS analysis.
-
Underlying Cause & Scientific Explanation:
-
Ion Suppression: Co-eluting matrix components from the sample can compete with the analyte for ionization in the mass spectrometer's source, leading to a decrease in signal intensity.[6][7][8] This is a common issue with polar analytes, especially when analyzing complex biological matrices.[7][8]
-
Poor Ionization Efficiency: this compound may not ionize efficiently under the chosen ESI conditions.
-
In-source Cyclization: Glutamine and glutamic acid, which are structurally related to the analyte, are known to cyclize to pyroglutamic acid in the electrospray ionization source.[9] While not directly the same molecule, this highlights a potential for in-source reactions that could affect quantitation.
-
-
Solutions & Step-by-Step Protocol:
-
Improve Sample Preparation:
-
Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[10] A mixed-mode or weak anion exchange sorbent could be effective for this polar acidic compound.
-
-
Optimize Chromatographic Separation:
-
Ensure that the analyte elutes in a region of the chromatogram with minimal co-eluting matrix components. A post-column infusion of the analyte while injecting a blank matrix extract can help to identify regions of ion suppression.
-
-
Mass Spectrometer Source Optimization:
-
Systematically optimize ESI source parameters such as capillary voltage, gas flows, and temperature to maximize the signal for your analyte.
-
Evaluate both positive and negative ionization modes. While the carboxylic acid suggests negative mode, the lactam nitrogen could be protonated in positive mode.
-
-
Use of an Internal Standard: Employ a stable isotope-labeled internal standard (e.g., with ¹³C or ¹⁵N) to compensate for matrix effects and ionization variability.
-
Experimental Protocols
Protocol 1: Chiral Separation via Derivatization
This protocol outlines the steps for indirect chiral separation by forming diastereomers.
-
Derivatization Reaction:
-
Dissolve 1 mg of the racemic this compound in 1 mL of anhydrous acetonitrile.
-
Add 1.2 equivalents of a chiral derivatizing agent (e.g., (R)-(+)-1-phenylethylamine).
-
Add 1.5 equivalents of a coupling agent (e.g., HATU) and 2 equivalents of a non-chiral base (e.g., DIPEA).
-
Vortex the mixture and allow it to react at room temperature for 1-2 hours.
-
Dry the reaction mixture under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
HPLC-UV/MS Analysis:
-
Column: Standard C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute the diastereomers.
-
Detection: UV detection at a suitable wavelength or MS detection.
-
| Parameter | Value |
| Column | C18, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Initial %B | 5% |
Protocol 2: Direct Chiral HPLC-MS/MS Method
This protocol provides a starting point for direct enantiomeric separation.
-
Sample Preparation:
-
Dilute the sample in the initial mobile phase. For biological samples, perform protein precipitation followed by dilution.
-
-
HPLC-MS/MS Analysis:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: An isocratic or shallow gradient elution may be necessary to achieve optimal resolution.
-
MS/MS Detection: Use multiple reaction monitoring (MRM) for sensitive and selective detection.
-
| Parameter | Value |
| Column | Chiral Stationary Phase |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 25 °C |
| MS Ionization Mode | ESI Positive or Negative |
Visualizations
Caption: Isomeric forms of this compound.
Sources
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Towards Unbiased Evaluation of Ionization Performance in LC-HRMS Metabolomics Method Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. longdom.org [longdom.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid Analogs
In the landscape of modern drug discovery, the pyrrolidinone core stands out as a privileged scaffold, forming the backbone of a multitude of biologically active compounds. Among these, analogs of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid have garnered significant interest for their therapeutic potential across various domains, including oncology, infectious diseases, and neuropharmacology. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, synthesizing data from key studies to offer researchers and drug development professionals a comprehensive overview of the current state of the field. We will delve into the rationale behind synthetic strategies, compare biological activities with supporting experimental data, and provide detailed protocols for key assays.
The Core Scaffold: this compound
The journey into the SAR of this compound class begins with the synthesis of the foundational molecule, this compound. A common and efficient method involves the reaction of itaconic acid with methylamine. This reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the pyrrolidinone ring.
The selection of a methyl group at the N-1 position is a deliberate choice aimed at exploring the impact of a small, lipophilic substituent on the biological activity and pharmacokinetic properties of the resulting analogs. This seemingly minor modification can significantly influence cell permeability and target engagement compared to unsubstituted or larger N-aryl substituted analogs.
Strategic Derivatization and Biological Screening
The primary points of diversification on the this compound scaffold are the C-3 carboxylic acid and the C-4 position of the pyrrolidinone ring. The carboxylic acid moiety, in particular, serves as a versatile handle for the introduction of a wide array of functional groups, leading to the synthesis of amides, esters, hydrazones, and various heterocyclic derivatives. The overarching goal of these modifications is to modulate the compound's electronic and steric properties to enhance its interaction with biological targets.
A typical workflow for the synthesis and evaluation of these analogs is depicted below:
Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.
Comparative Analysis of Biological Activities
Antimicrobial Activity
A significant body of research has focused on the antimicrobial potential of 5-oxopyrrolidine-3-carboxylic acid derivatives, particularly the hydrazone analogs.[1] The rationale for exploring hydrazones lies in their ability to act as hydrogen bond donors and acceptors, and their capacity to chelate metal ions, which can be crucial for inhibiting microbial enzymes.
Key SAR Insights for Antimicrobial Activity:
-
The Hydrazone Moiety is Crucial: The conversion of the C-3 carboxylic acid to a hydrazide and subsequently to a hydrazone is a key step in imparting antimicrobial activity.
-
Aromatic/Heterocyclic Substituents: The nature of the aldehyde or ketone used to form the hydrazone significantly influences the antimicrobial spectrum and potency. Electron-withdrawing groups on the aromatic ring, such as nitro groups, have been shown to enhance activity.
-
Lipophilicity: Increased lipophilicity, achieved through the introduction of halogen atoms or alkyl groups on the N-1 substituent (though our focus is on the 1-methyl series), can improve passage through microbial cell membranes.
| Analog Type | Key Structural Features | Observed Antimicrobial Activity | Reference |
| Hydrazones | N'-(substituted-benzylidene)-1-methyl-5-oxopyrrolidine-3-carbohydrazides | Moderate to good activity against Gram-positive bacteria. | [1] |
| Azole Derivatives | 1-methyl-3-(1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | Variable activity, dependent on the substituent on the azole ring. | [2][3] |
Table 1: Comparison of Antimicrobial Activity of this compound Analogs
Anticancer Activity
The 5-oxopyrrolidine scaffold is also being investigated for its anticancer properties.[2][3] The mechanism of action is often multifaceted, potentially involving the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.
Key SAR Insights for Anticancer Activity:
-
N-1 Substitution: While our focus is on the 1-methyl analogs, it is noteworthy that studies on N-aryl substituted analogs have shown that the nature of the aryl group significantly impacts cytotoxicity.[2][3]
-
C-3 Derivatives: Similar to antimicrobial activity, hydrazone derivatives have demonstrated promising anticancer effects. The substituents on the hydrazone moiety play a critical role in determining the potency and selectivity against different cancer cell lines.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as benzimidazoles, at the C-3 position has also been explored as a strategy to enhance anticancer activity.
| Analog Type | Key Structural Features | Observed Anticancer Activity (Cell Line) | Reference |
| Hydrazones | N'-(substituted-benzylidene)-1-methyl-5-oxopyrrolidine-3-carbohydrazides | Cytotoxicity against various cancer cell lines, with potency dependent on the substituent. | [2][3] |
| Azole Derivatives | 1-methyl-3-(benzimidazol-2-yl)pyrrolidin-2-one | Moderate cytotoxic activity. | [2][3] |
Table 2: Comparison of Anticancer Activity of this compound Analogs
Nootropic and Anti-inflammatory Potential
The parent compound, pyroglutamic acid, has been investigated for its nootropic (cognitive-enhancing) effects.[4] While specific studies on the 1-methyl analogs are less common, the structural similarity suggests that this is a promising area for future research. The anti-inflammatory potential of 5-oxopyrrolidine derivatives has also been reported, with some analogs showing inhibition of inflammatory mediators.[5]
The exploration of these activities often involves more complex biological assays, and the SAR is still being elucidated. However, it is hypothesized that modifications to the C-3 position to create amides and other derivatives could modulate interactions with receptors and enzymes in the central nervous system and inflammatory pathways.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.
General Synthesis of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide
This procedure outlines the key steps to generate the hydrazide intermediate, a crucial precursor for many of the analogs discussed.
Caption: Key steps for the synthesis of the 1-Methyl-5-oxopyrrolidine-3-carbohydrazide intermediate.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies conducted to date have revealed key insights into the structural requirements for antimicrobial and anticancer activities. The derivatization of the C-3 carboxylic acid into hydrazones and heterocyclic moieties has proven to be a particularly fruitful strategy.
Future research in this area should focus on:
-
Expanding the Diversity of Analogs: Synthesizing a wider range of derivatives with systematic modifications at the C-3 and C-4 positions.
-
Exploring Other Therapeutic Areas: Investigating the nootropic and anti-inflammatory potential of the 1-methyl series in greater detail.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy and safety.
By leveraging the knowledge gained from the comparative SAR studies presented in this guide, researchers can make more informed decisions in the design and optimization of novel this compound analogs with enhanced therapeutic potential.
References
-
Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. (URL: [Link])
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (URL: [Link])
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. (URL: [Link])
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed. (URL: [Link])
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. (URL: [Link])
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. (URL: [Link])
-
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations | ACS Omega - ACS Publications. (URL: [Link])
-
Exploration of 1-(2,4-difluorophenyl)-5- oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate - KTU ePubl. (URL: [Link])
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro - Semantic Scholar. (URL: [Link])
-
(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate. (URL: [Link])
-
Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead - ResearchGate. (URL: [Link])
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. (URL: [Link])
-
Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - Stork. (URL: [Link])
-
Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed. (URL: [Link])
-
3.1. Synthesis - Bio-protocol. (URL: [Link])
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed. (URL: [Link])
-
Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - MDPI. (URL: [Link])
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - ResearchGate. (URL: [Link])
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC - NIH. (URL: [Link])
-
Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02117C. (URL: [Link])
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - NIH. (URL: [Link])
- US8518406B2 - Antibodies directed against pyroglutamate monocyte chemoattractant protein-1 (MCP-1 N1pE)
-
Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed. (URL: [Link])
- WO2021257420A1 - 5-oxopyrrolidine-3-carboxamides as nav1.
-
New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry. (URL: [Link])
Sources
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
head-to-head comparison of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid with known enzyme inhibitors
Executive Summary
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (MOPC) and its ester derivatives represent a specialized class of gamma-lactam scaffolds utilized in medicinal chemistry. Unlike traditional "blockbuster" inhibitors that target a single enzyme with nanomolar affinity, MOPC functions as a privileged structure —a rigid, chiral core that can be derivatized to inhibit distinct biological targets, most notably COX-2 (anti-inflammatory) and BACE-1 (neurodegenerative).
This guide compares MOPC and its bioactive derivatives against industry-standard inhibitors (Celecoxib , Verubecestat , and Sodium Benzoate ), evaluating potency, selectivity, and mechanism of action.
Compound Profile & Mechanism of Action[1]
Chemical Identity[2][3][4][5][6]
-
IUPAC Name: this compound
-
CAS Number: 42346-68-9
-
Core Structure: A constrained pyrrolidone ring with a carboxylic acid at C3 and N-methylation. This rigid geometry mimics the transition states of peptide bond hydrolysis and glutamate signaling.
Mechanism: The "Scaffold Divergence" Effect
MOPC operates through two distinct modes depending on its functionalization:
-
Direct Binding (Ester Form): The methyl ester variant (Methyl 5-oxopyrrolidine-3-carboxylate) exhibits direct anti-inflammatory activity by binding to Cyclooxygenase-2 (COX-2) and localizing to mitochondrial membranes to suppress cytokine production.
-
Allosteric/Active Site Fitting (Derivatives): The acid moiety serves as a handle for arylation, creating bulky derivatives that occupy the S2' subsite of BACE-1 , preventing Amyloid-β precursor cleavage.
Figure 1: Divergent pharmacological pathways of MOPC. The methyl ester targets inflammatory pathways (COX-2), while arylated derivatives target neurodegenerative enzymes (BACE-1).
Head-to-Head Comparison: Anti-Inflammatory (COX-2)[1][7][8]
Primary Comparator: Celecoxib (Selective COX-2 Inhibitor) Context: The methyl ester of MOPC is cited as a nonsteroidal anti-inflammatory agent that binds COX-2 and reduces pro-inflammatory cytokines.
| Feature | MOPC (Methyl Ester) | Celecoxib (Standard) | Ibuprofen (Non-Selective) |
| Primary Target | COX-2 / Mitochondria | COX-2 | COX-1 & COX-2 |
| Selectivity | Moderate (Cytokine suppression linked) | High (>300-fold COX-2 selectivity) | Low (Balanced inhibition) |
| IC50 (Approx) | Low Micromolar range (Est.)* | 0.04 µM | ~2-10 µM |
| Mechanism | Cytokine reduction + Mitochondrial localization | Competitive active site inhibition | Competitive active site inhibition |
| Key Advantage | Dual Action: Anti-inflammatory + Mitochondrial protection | Potency & Clinical Validation | Broad availability |
| Key Limitation | Requires ester form for cellular penetration | Cardiovascular side effect risks | GI toxicity (COX-1 related) |
*Note: Exact IC50 for MOPC ester varies by assay conditions; "Low Micromolar" is inferred from comparative cytokine reduction data in THP1 cells.
Scientist's Insight: Unlike Celecoxib, which is a pure enzyme inhibitor, MOPC derivatives appear to influence mitochondrial membrane potential . This suggests a mechanism that goes beyond simple COX-2 blockade, potentially offering neuroprotective benefits in oxidative stress models where traditional NSAIDs fail.
Head-to-Head Comparison: Neuroprotection (BACE-1)
Primary Comparator: Verubecestat (BACE-1 Inhibitor) Context: Substituted 5-oxopyrrolidines are potent BACE-1 inhibitors, crucial for reducing Amyloid-β plaques in Alzheimer's research.
| Feature | MOPC Derivatives (Aryl-Substituted) | Verubecestat (MK-8931) |
| Target Site | BACE-1 (S2' Subsite interaction) | BACE-1 Active Site |
| Potency | Sub-micromolar (<1 µM) | Nanomolar (<10 nM) |
| Blood-Brain Barrier | High (Lipophilic modifications) | High |
| Structural Basis | Rigid Gamma-Lactam Core | Imino-thiadiazine dioxide |
| Synthetic Utility | High: Modular C-H activation allows rapid library generation | Low: Complex multi-step synthesis |
Experimental Validation: In studies involving directed Pd-catalyzed C(sp3)–H functionalization, MOPC derivatives demonstrated sub-micromolar inhibition of BACE-1. The rigid pyrrolidone ring positions the aryl appendages perfectly to interact with the hydrophobic S2' pocket of the enzyme, a feature lacking in flexible linear peptide inhibitors.
Experimental Protocols
Protocol A: Synthesis of Bioactive MOPC Hydrazones (Antimicrobial/Anti-cancer)
Rationale: Unsubstituted MOPC is often a precursor. This protocol generates the highly active hydrazone forms cited in literature.
-
Starting Material: Dissolve this compound (1.0 eq) in methanol.
-
Esterification: Add catalytic H₂SO₄ and reflux for 4 hours to yield the methyl ester.
-
Hydrazinolysis: Treat the ester with hydrazine hydrate (1.5 eq) in ethanol at reflux for 6 hours.
-
Checkpoint: Monitor disappearance of ester peak via TLC (Ethyl Acetate:Hexane 1:1).
-
-
Condensation: React the resulting hydrazide with an aromatic aldehyde (e.g., 5-nitrothiophene-2-carbaldehyde) in ethanol with catalytic acetic acid.
-
Purification: Recrystallize from ethanol.
-
Validation: Product should exhibit a melting point >180°C and distinct imine (CH=N) stretch in IR at ~1600 cm⁻¹.
-
Protocol B: COX-2 Inhibition Screening (Fluorescent Assay)
To verify the activity of MOPC Ester vs. Celecoxib.
-
Enzyme Prep: Use recombinant human COX-2.[1]
-
Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) (reacts with PGG2 to form Resorufin).
-
Incubation: Incubate COX-2 with MOPC Ester (graded concentrations: 0.1 µM – 100 µM) for 10 minutes at 25°C.
-
Initiation: Add Arachidonic Acid (substrate) and ADHP.
-
Detection: Measure fluorescence (Ex 530 nm / Em 590 nm) after 2 minutes.
-
Calculation:
.
References
-
Biosynth. "Methyl 5-oxopyrrolidine-3-carboxylate | Anti-inflammatory & COX-2 Binding." Biosynth Product Data. Link
-
Baldini, L. et al. (2024). "Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives." Organic & Biomolecular Chemistry. Link
-
Krikštaponis, K. et al. (2025). "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria." Molecules. Link
-
PubChem. "this compound (CID 122766)." National Center for Biotechnology Information. Link
-
TargetMol. "COX-2-IN-17 and Related Pyrrolidine Inhibitors." TargetMol Inhibitor Catalog. Link
Sources
Safety Operating Guide
Comprehensive Safety Protocol: Handling 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid in a Research Environment
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Ensuring the safety of our researchers is paramount. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9). This document moves beyond a simple checklist, offering a causal-driven approach to laboratory safety, grounded in authoritative E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles.
Hazard Identification and Risk Assessment: A Proactive Stance
Understanding the intrinsic properties of a chemical is the critical first step in establishing a safe operational plan. While comprehensive toxicological data for this compound is not extensively published, a robust risk assessment can be formulated by examining its structural motifs—a carboxylic acid and a substituted pyrrolidine ring—and data from close structural analogs.
A safety data sheet for the related compound, 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, classifies it as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential cause of respiratory irritation[1]. Furthermore, GHS information for the target compound itself suggests it may be a flammable liquid and vapor, harmful if inhaled, and may cause respiratory irritation[2]. Carboxylic acids as a class, while often weak acids, can be corrosive[3].
Based on this composite analysis, we must operate under the assumption that this compound presents the following potential hazards:
-
Acute Toxicity (Oral, Inhalation): Potential for harm if ingested or if dusts/aerosols are inhaled[1][2].
-
Skin Corrosion/Irritation: May cause skin irritation upon contact[1].
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage[1].
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract[1][2].
-
Flammability: The compound may be a flammable liquid and vapor[2].
This hazard profile mandates a stringent set of controls, prioritizing the elimination and substitution of hazards, followed by engineering controls, administrative controls, and finally, personal protective equipment (PPE).
The Hierarchy of Controls: Beyond PPE
Personal protective equipment is the last line of defense. A robust safety culture implements a multi-layered approach to risk mitigation.
2.1 Engineering Controls: Your Primary Shield All operations involving this compound, from weighing to preparing solutions and running reactions, must be conducted within a certified chemical fume hood[4][5]. This is a non-negotiable control to minimize inhalation exposure. The work area should also be equipped with readily accessible emergency eyewash stations and safety showers[1][6].
2.2 Administrative Controls: Safe Work Practices
-
Restricted Access: Clearly demarcate areas where this compound is being handled and restrict access to authorized personnel only.
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory[7]. Always wash hands thoroughly with soap and water after handling the chemical and before leaving the lab[1].
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms.
-
Training: All personnel must be trained on this specific safety protocol and the relevant Safety Data Sheets (SDS) for similar compounds before commencing any work.
Personal Protective Equipment (PPE) Protocol: The Final Barrier
The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements.
| Task | Minimum PPE Requirement | Rationale |
| Transporting Container | Lab Coat, Safety Glasses, Nitrile Gloves | Protects against incidental contact or spills during transit within the lab. |
| Weighing Solid Compound | Lab Coat, Chemical Splash Goggles, Face Shield, Nitrile Gloves | Provides full face and eye protection from airborne particulates and splashes. A face shield is critical when handling potentially irritating dusts[1]. |
| Preparing Solutions | Chemical Resistant Apron over Lab Coat, Chemical Splash Goggles, Face Shield, Nitrile Gloves | Protects against splashes of the chemical solution. The combination of goggles and a face shield ensures maximum protection for the eyes and face[1]. |
| Performing Reactions | Chemical Resistant Apron over Lab Coat, Chemical Splash Goggles, Nitrile Gloves (consider heavier duty gloves like neoprene or butyl rubber for extended operations) | Standard protection for handling the chemical within a closed or semi-closed apparatus in a fume hood. Glove material should be selected based on the solvents used[8]. |
| Waste Disposal | Chemical Resistant Apron over Lab Coat, Chemical Splash Goggles, Nitrile Gloves | Protects against splashes and contact during the packaging and transport of chemical waste. |
Detailed PPE Selection and Use
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory[9]. For tasks with a higher splash or dust generation potential, such as weighing or preparing concentrated solutions, a face shield must be worn in addition to goggles[1].
-
Skin and Body Protection: A standard flame-resistant lab coat should be worn and kept fully buttoned. For tasks involving larger quantities or significant splash risk, a chemically resistant apron should be worn over the lab coat. Full-length trousers and closed-toe shoes are mandatory laboratory attire[1].
-
Hand Protection: Nitrile gloves are the minimum requirement for incidental contact. It is crucial to inspect gloves for any signs of degradation or puncture before use. For prolonged contact or when working with solutions, consult a glove compatibility chart to select the appropriate material (e.g., neoprene, butyl rubber) for the specific solvents being used. Always use proper glove removal technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste.
-
Respiratory Protection: All work should be conducted in a chemical fume hood to eliminate the need for respiratory protection. If a situation arises where a fume hood is not available or its function is compromised, work must cease immediately. In an emergency spill situation, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates may be necessary for response personnel[9][10].
Standard Operating Procedure: A Step-by-Step Guide
The following workflow illustrates the procedural steps for safely handling this compound when preparing a solution.
Caption: Workflow for Preparing a Chemical Solution.
Emergency Response: Plan, Practice, Prevail
Rapid and correct response during an emergency is critical. All personnel must be familiar with the location and operation of safety equipment.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[4]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately[4]. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth)[4]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting[4]. Rinse mouth with water. Seek immediate medical attention.
-
Minor Spill (in fume hood): Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent and then soap and water.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's emergency response team.
Caption: Emergency Response Decision Flowchart.
Decontamination and Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both our personnel and the environment.
6.1 Decontamination: All non-disposable equipment, such as glassware and spatulas, that has come into contact with the chemical must be decontaminated. Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) in a fume hood, collecting the rinsate as hazardous waste. Follow this with a thorough wash using soap and water.
6.2 Waste Management: Chemical waste must be segregated, labeled, and disposed of according to institutional and local regulations[11]. Never dispose of this compound down the drain[12][13].
-
Solid Waste: Unused or contaminated solid chemical, along with any contaminated weigh boats or paper towels, should be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions and solvent rinsates should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Given the potential for flammability and corrosivity, this waste stream should be kept separate from other waste types unless compatibility is confirmed.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated, sealed bag or container for hazardous waste disposal.
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup[14].
By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, fostering a culture of safety that protects both the individual and the integrity of the research.
References
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122766, this compound. Retrieved from [Link]
-
Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
University of Reading. (2021, July 20). The Disposal of Laboratory Waste. Retrieved from [Link]
Sources
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. 1-METHYL-5-OXO-PYRROLIDINE-3-CARBOXYLIC ACID | 42346-68-9 [chemicalbook.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. reading.ac.uk [reading.ac.uk]
- 12. fishersci.com [fishersci.com]
- 13. aablocks.com [aablocks.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
